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Core Science & Biosynthesis

Foundational

Potential Biological Activity of Novel Cyclobutanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The cyclobutanone motif, a strained four-membered carbocyclic ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer dist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutanone motif, a strained four-membered carbocyclic ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer distinct advantages for the synthesis of complex and biologically active molecules.[1][4][5] This technical guide provides an in-depth exploration of the burgeoning field of novel cyclobutanone derivatives, focusing on their diverse biological activities, underlying mechanisms of action, and the state-of-the-art experimental methodologies used for their evaluation. We will delve into the synthetic strategies that unlock the chemical space of these compounds and discuss their potential as next-generation therapeutics in oncology, infectious diseases, and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutanone derivatives in their research and development endeavors.

Introduction: The Rising Prominence of the Cyclobutanone Scaffold

The cyclobutane ring is a fascinating structural motif that, despite its inherent strain energy of 26.3 kcal mol⁻¹, is found in a variety of natural products with significant biological activities.[5][6] Historically, the perceived instability of the four-membered ring and challenges in its stereocontrolled synthesis limited its exploration in drug discovery.[7] However, recent advancements in synthetic methodologies have made a diverse array of functionalized cyclobutane and cyclobutanone derivatives more accessible, leading to a resurgence of interest in this versatile scaffold.[1][2][3][8]

The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages in drug design:[5][9][10][11]

  • Conformational Rigidity: The constrained nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[5][9][10][11]

  • Metabolic Stability: The introduction of a cyclobutane ring can block metabolically labile sites, improving the pharmacokinetic profile of a drug candidate.[5][11]

  • Escape from Flatland: In an era where many drug candidates are predominantly flat, aromatic structures, the three-dimensionality of cyclobutanes provides access to novel chemical space and can lead to improved physicochemical properties.[7][12]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl groups, often leading to improved properties such as solubility.[5][7]

Cyclobutanone, with its reactive carbonyl group, serves as a versatile synthetic intermediate for the construction of a wide range of derivatives.[4][13][14] This reactivity, coupled with the unique properties of the four-membered ring, makes cyclobutanone derivatives a promising class of compounds for the development of novel therapeutics.[4][13]

Synthetic Strategies for Accessing Novel Cyclobutanone Derivatives

The accessibility of diverse cyclobutanone derivatives is paramount for exploring their biological potential. Modern organic synthesis offers a toolbox of reliable methods for the construction and functionalization of the cyclobutanone core.

2.1. Core Synthesis: Building the Four-Membered Ring

Several powerful strategies are employed for the synthesis of the cyclobutanone ring:

  • [2+2] Cycloadditions: This is a cornerstone of cyclobutane synthesis, involving the reaction of two two-carbon components, such as a ketene and an olefin, to form the four-membered ring.[1][15] This method allows for the rapid construction of substituted cyclobutanones.

  • Ring Expansion Reactions: These methods involve the expansion of a smaller, more readily available ring, such as a cyclopropane, into a cyclobutanone.[1][8] For instance, the protio-semipinacol ring expansion of vinylic cyclopropyl alcohols can yield cyclobutanones with α-quaternary stereocenters.[8]

  • Intramolecular Cyclizations: The cyclization of appropriately functionalized acyclic precursors can also be a powerful tool for constructing the cyclobutanone ring.

2.2. Functionalization: Diversifying the Scaffold

Once the cyclobutanone core is in place, a variety of reactions can be used to introduce functional groups and build molecular complexity. These include:

  • α-Functionalization: The position alpha to the carbonyl group is readily functionalized through reactions such as aldol additions and Michael reactions, allowing for the introduction of various substituents.[1][3]

  • Baeyer-Villiger Oxidation: This reaction converts the cyclobutanone into a γ-lactone, a common motif in bioactive natural products.[3]

  • Ring-Opening Reactions: The inherent strain of the cyclobutanone ring can be harnessed in ring-opening reactions to generate linear or other cyclic structures that are otherwise difficult to access.[13][15]

The choice of synthetic strategy is crucial and depends on the desired substitution pattern and stereochemistry of the final compound. A well-designed synthetic route allows for the systematic exploration of structure-activity relationships (SAR).

Key Biological Activities of Novel Cyclobutanone Derivatives

Cyclobutanone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in several disease areas.

3.1. Anticancer Activity

The development of novel anticancer agents is a major focus of modern drug discovery. Cyclobutanone derivatives have emerged as a promising class of compounds with potent and diverse anticancer activities.[4]

  • Tubulin Polymerization Inhibition: Some cyclobutane derivatives act as potent inhibitors of tubulin polymerization, a clinically validated mechanism for anticancer drugs.[5][9] By disrupting the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, analogues of the natural product combretastatin incorporating a cyclobutane ring have shown comparable potency to the parent compound with an improved therapeutic index.[5][9]

  • Enzyme Inhibition: Cyclobutanone derivatives have been developed as inhibitors of various enzymes implicated in cancer progression. For instance, a spirocyclic cyclobutane-containing compound was identified as a submicromolar inhibitor of the histone methyltransferase G9a, a target in various cancers.[5][9]

  • Integrin Antagonism: Integrins are cell surface receptors involved in cell adhesion, migration, and proliferation, all of which are critical processes in cancer metastasis. Cyclobutane-based scaffolds have been successfully employed to develop antagonists of the αvβ3 integrin, which is overexpressed in many tumors.[16][17][18] These antagonists can inhibit tumor growth and invasion.

3.2. Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibiotics with novel mechanisms of action. Cyclobutanone derivatives are being explored as a source of new antimicrobial agents.[4]

  • β-Lactamase Inhibition: β-Lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is threatened by bacterial resistance mediated by β-lactamase enzymes. Cyclobutanone analogues of β-lactam antibiotics have been investigated as inhibitors of these resistance enzymes.[19] The cyclobutanone ring acts as an isostere of the β-lactam ring, allowing these compounds to bind to and inhibit β-lactamases.[19]

  • Inhibition of Essential Bacterial Enzymes: Researchers have designed and synthesized cyclobutanone derivatives that target essential bacterial enzymes. For example, a library of α-aminocyclobutanone amides and sulfonamides was screened for inhibition of diaminopimelate desuccinylase (DapE), a promising antibiotic target in the lysine biosynthesis pathway of bacteria.[20][21] Several compounds were identified with micromolar inhibitory potency.[20][21]

3.3. Other Biological Activities

Beyond anticancer and antimicrobial activities, cyclobutanone derivatives have shown potential in other therapeutic areas:

  • Antiviral Activity: Derivatives of cyclobutanone are utilized in the development of antiviral drugs, where the core structure contributes to enhanced potency and improved pharmacokinetic properties.[4]

  • Anti-inflammatory Activity: Some cyclobutanone derivatives exhibit anti-inflammatory properties, suggesting their potential for treating inflammatory diseases.[4]

  • Enzyme Inhibition in Other Contexts: Cyclobutanone derivatives have been investigated as inhibitors of various other enzymes, including serine proteases like human neutrophil elastase.[19]

The diverse biological activities of cyclobutanone derivatives underscore the potential of this scaffold in drug discovery. The ability to readily modify the cyclobutanone core allows for the fine-tuning of activity and selectivity against a wide range of biological targets.

Mechanisms of Action: How Cyclobutanone Derivatives Exert Their Effects

Understanding the mechanism of action at a molecular level is crucial for the rational design and optimization of drug candidates. The biological effects of cyclobutanone derivatives are mediated by a variety of mechanisms.

4.1. Covalent and Non-Covalent Enzyme Inhibition

A prominent mechanism of action for many bioactive cyclobutanone derivatives is enzyme inhibition. This can occur through both reversible (non-covalent) and irreversible (covalent) interactions.

  • Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. The structural similarity of some cyclobutanone derivatives to the natural substrates of enzymes allows them to act as competitive inhibitors. For example, cyclobutanone-based inhibitors of the quorum-quenching metallo-γ-lactonase AiiA have been shown to act as competitive inhibitors.[22][23]

  • Transition-State Mimicry: The strained cyclobutanone ring can mimic the high-energy tetrahedral transition state of certain enzymatic reactions.[24] The hydrated form of the cyclobutanone carbonyl can act as a transition-state analogue, leading to potent inhibition.

  • Covalent Modification: The electrophilic nature of the carbonyl carbon in the strained cyclobutanone ring makes it susceptible to nucleophilic attack from amino acid residues in the active site of an enzyme, leading to the formation of a covalent bond and irreversible inhibition.

The following diagram illustrates the general principle of competitive enzyme inhibition.

EnzymeInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Competitive inhibition workflow.

4.2. Disruption of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. The rigid, three-dimensional structure of the cyclobutane scaffold is well-suited for the design of small molecules that can disrupt PPIs. By presenting key functional groups in a precise spatial orientation, cyclobutane derivatives can bind to the interface of a protein complex and prevent the interaction.

4.3. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The synthetic accessibility of cyclobutanone derivatives allows for the systematic modification of the scaffold and the evaluation of the effects of these changes on biological activity.

Key aspects of SAR for cyclobutanone derivatives include:

  • Stereochemistry: The stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. The separation and testing of individual stereoisomers are often necessary to identify the most active and selective compound.[7]

  • Substitution Pattern: The nature and position of substituents on the cyclobutane ring are critical for target engagement and can be systematically varied to improve activity.

  • Physicochemical Properties: Modifications to the cyclobutane scaffold can be used to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are important for drug development.[5][7]

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of novel cyclobutanone derivatives requires a robust and well-defined set of experimental protocols. This section provides an overview of key assays for assessing cytotoxicity and enzyme inhibition.

5.1. In Vitro Cytotoxicity Assays

Cytotoxicity assays are a fundamental first step in the evaluation of potential anticancer agents.[25][26][27] These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells.

5.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[25][26]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel cyclobutanone derivative. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.[25]

The following diagram outlines the workflow for a typical MTT assay.

MTT_Assay_Workflow cluster_plate 96-Well Plate A1 Seed Cells B1 Add Compound A1->B1 Adherence C1 Incubate B1->C1 Treatment D1 Add MTT C1->D1 Metabolic Activity E1 Add Solubilizer D1->E1 Formazan Formation Reader Measure Absorbance E1->Reader Color Development Analysis Calculate IC50 Reader->Analysis

Caption: Workflow of the MTT cytotoxicity assay.

5.1.2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH release assay is another common method for assessing cytotoxicity.[27][28][29] It measures the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[28][29]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the cells with the compound for the desired duration.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the substrates for the LDH enzyme.

  • Absorbance Measurement: Measure the absorbance of the reaction product at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve 100% release).[29]

5.2. Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency and mechanism of action of a compound that targets a specific enzyme.[30]

5.2.1. General Protocol for Determining IC₅₀

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the cyclobutanone inhibitor at various concentrations.[30]

  • Assay Setup: In a microplate, combine the enzyme and the inhibitor and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the progress of the reaction over time by measuring a change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.[30]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[22][23]

5.2.2. Determining the Mechanism of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic experiments are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[30] The data are then plotted using methods such as the Lineweaver-Burk plot to analyze the changes in the kinetic parameters Kₘ and Vₘₐₓ.[30]

Future Perspectives and Challenges

The field of cyclobutanone derivatives in drug discovery is poised for significant growth. The continued development of novel synthetic methods will further expand the accessible chemical space of these compounds, providing new opportunities for lead discovery.

However, several challenges remain:

  • Stereocontrolled Synthesis: The development of general and efficient methods for the stereocontrolled synthesis of highly substituted cyclobutanones remains an active area of research.

  • Understanding Mechanisms of Action: For many bioactive cyclobutanone derivatives, the precise molecular mechanism of action is not yet fully understood. Further studies are needed to elucidate their biological targets and pathways.

  • Predictive Models: The development of computational models that can accurately predict the biological activity and pharmacokinetic properties of cyclobutanone derivatives would greatly accelerate the drug discovery process.

Despite these challenges, the unique structural and chemical properties of cyclobutanone derivatives make them a highly attractive class of compounds for the development of the next generation of therapeutics.

Conclusion

Novel cyclobutanone derivatives represent a promising and largely untapped resource for drug discovery. Their unique three-dimensional structures, coupled with their diverse biological activities, make them valuable scaffolds for the development of new therapies for a wide range of diseases, including cancer and infectious diseases. The continued exploration of the chemistry and biology of these fascinating molecules is sure to yield new and exciting discoveries in the years to come.

References
  • Liskon Biological. (2025, September 24). Importance of Cyclobutanone in Pharmaceutical Intermediates.
  • PubMed. (2017, February 16). Cyclobutanone Analogues of β-Lactam Antibiotics: β-Lactamase Inhibitors with Untapped Potential?
  • PubMed. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • PMC. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions.
  • Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (2013, December 13). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones.
  • Research Communities. (2023, October 19). Construction of furan-fused cyclobutanone and synthetic applications as a reactive and versatile building block.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • PMC. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Loyola eCommons. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
  • PMC. (n.d.). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.
  • ACS Publications. (2021, May 17). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site | ACS Omega.
  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • RSC Publishing. (n.d.). Synthesis of a cyclobutanone analogue of a β-lactam antibiotic.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Bentham Science. (n.d.). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
  • MDPI. (2011, June 30). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2010.
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
  • PMC. (n.d.). Anticancer Activity of Natural Compounds from Plant and Marine Environment.
  • ACS Publications. (2021, May 17). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site | ACS Omega.
  • Request PDF. (2011, November). Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores.
  • PMC - NIH. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PMC. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • (2025, October 16). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • OMICS International. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.

Sources

Exploratory

In Silico Characterization of the 3,3-Disubstituted Cyclobutanone Scaffold

Topic: In Silico Modeling of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

A Technical Guide for 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

Executive Summary

In the transition from flat, aromatic-dominated drug discovery to sp³-rich architectures, the cyclobutane ring has emerged as a critical bioisostere.[1] Specifically, 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one (CAS 1363382-42-6) represents a high-value "3D fragment." Its gem-disubstituted quaternary center at C3 creates a defined vector angle between the amine and hydroxyl groups, while the C1 ketone offers a versatile handle for covalent attachment or reductive amination.

This guide provides a rigorous in silico modeling protocol for this scaffold. Unlike flexible alkyl chains, the cyclobutane core requires precise handling of ring puckering potentials and transannular electronic effects. The following sections detail the quantum mechanical (QM) optimization, physicochemical profiling, and pharmacophore mapping required to deploy this fragment effectively in drug design.

Part 1: Structural Basis & Quantum Mechanical Profiling

The Ring Puckering Problem

The primary error in modeling cyclobutanes using standard force fields (e.g., MMFF94, AMBER) is the over-stabilization of the planar conformation. Experimental data and high-level ab initio studies confirm that cyclobutane exists in a puckered "butterfly" conformation with a dihedral angle (


) of approximately 28–30° to relieve torsional strain [1].

For 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one , the sp² hybridization at C1 (the ketone) flattens the ring slightly compared to cyclobutane, but the C3 quaternary center re-introduces significant pucker.

Modeling Directive:

  • Initial Sampling: Do not rely on a single energy-minimized structure. Use Low-Mode Molecular Dynamics (LowModeMD) to sample the ring inversion barrier (~1.5 kcal/mol).

  • QM Level of Theory: Optimization must be performed at DFT B3LYP/6-311+G(d,p) or higher. The diffuse functions (+) are critical for accurately modeling the lone pairs on the ketone oxygen and the amine nitrogen.

Intramolecular Hydrogen Bonding

The gem-disubstitution at C3 places the hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) groups in proximity. In vacuo QM calculations will likely show a strong intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amine nitrogen.

  • Caution: While this IMHB stabilizes the vacuum conformer, it is often out-competed by solvent water in biological systems.

  • Protocol: Perform geometry optimizations in an implicit solvent model (e.g., PCM or SMD with water) to prevent artificial "locking" of the side chains.

DOT Visualization: Conformational Analysis Workflow

The following diagram outlines the logical flow for generating a bioactive conformer ensemble.

ConformationalWorkflow cluster_check Quality Control Input 2D Structure (SMILES) ForceField MMFF94x Initial Minimization Input->ForceField Sampling LowModeMD (Ring Pucker Sampling) ForceField->Sampling Generate Conformers QM_Vac DFT Opt (Vacuum) B3LYP/6-31G* Sampling->QM_Vac Filter Top 10 (Energy Window) QM_Solv DFT Opt (SMD: Water) B3LYP/6-311+G** QM_Vac->QM_Solv Re-optimize with Solvent Ensemble Bioactive Ensemble QM_Solv->Ensemble Boltzmann Weighting

Figure 1: Hierarchical workflow for generating accurate 3D conformers of the cyclobutanone scaffold.

Part 2: Physicochemical & ADMET Profiling

pKa Prediction Challenges

The amine in the -CH₂NH₂ group is primary. However, the through-space electrostatic field of the C1 ketone (approx. 3.5 Å away) can lower the pKa of the amine relative to a standard alkyl amine (typically ~10.5).

  • Standard Prediction: ~9.5 – 9.8

  • Effect of C1-Ketone: The electron-withdrawing inductive effect (-I) is attenuated by the methylene spacer, but the field effect remains.

  • Protocol: Use Jaguar pKa or Gaussian (CBS-QB3) thermodynamic cycles for accurate prediction. Empirical tools (e.g., ChemAxon) may underestimate the ketone's influence in this rigid system.

Solubility and LogP

This scaffold is highly polar.

  • Predicted LogP: -1.5 to -0.5 (Highly hydrophilic).

  • Solubility: Excellent aqueous solubility.

  • Strategic Use: This fragment is ideal for lowering the LogP of lipophilic pharmacophores (e.g., replacing a cyclohexyl or phenyl ring).

PropertyPredicted ValueMethodNote
MW 129.16 DaExact MassFragment range (<300)
cLogP -0.85Consensus (ChemAxon/RDKit)Good for lowering lipophilicity
TPSA 63.3 ŲTopologicalKetone + Amine + Hydroxyl
Rotatable Bonds 2CountHighly rigid core
H-Bond Donors 3-NH₂, -OH
H-Bond Acceptors 3=O, -N, -O

Part 3: Reactivity & Fragment-Based Design

The Ketone as a Warhead

The C1 ketone is not just a structural feature; it is a "soft" electrophile. In FBDD, this allows for:

  • Covalent Screening: Reversible covalent bonding with catalytic cysteines or serines (hemiketal/hemiaminal formation).

  • Reductive Amination: Rapid diversification of the library by reacting the ketone with various amines to create 1,3-diamino cyclobutanes.

FMO Analysis (Frontier Molecular Orbitals):

  • LUMO: Localized on the C=O group (π*).

  • HOMO: Localized on the Nitrogen lone pair.

  • Gap: Indicates stability, but the accessible LUMO suggests susceptibility to nucleophilic attack.

Vector Analysis

The gem-disubstitution creates a "V" shape. The angle between the C3-CH₂N and C3-CH₂O vectors is relatively fixed due to the ring constraints.

  • Angle: ~109.5° (Tetrahedral geometry at C3), but distorted by ring strain.

  • Application: This scaffold is a bioisostere for γ-amino alcohols but with restricted conformational entropy, potentially reducing the entropic penalty upon binding.

Part 4: Experimental Validation Protocols

To validate the in silico models, the following experimental assays are recommended:

NMR Conformational Check
  • Objective: Verify the ring pucker and axial/equatorial preferences of the substituents.

  • Method: 1H-NMR coupling constants (

    
    ) between C2/C4 protons and the substituents.
    
  • Logic: The Karplus equation relationship will reveal if the ring is rapidly flipping or locked in a preferred pucker by solvent interactions.

Differential Scanning Fluorimetry (DSF)
  • Objective: If used as a fragment, screen against target proteins (e.g., MurA, kinases).

  • Method: Observe

    
     shift.
    
  • Relevance: The high solubility allows screening at high concentrations (up to 10 mM) without aggregation, a common artifact in FBDD.

DOT Visualization: Reactivity Logic

ReactivityLogic Scaffold 3-(Aminomethyl)-3-(hydroxymethyl) cyclobutan-1-one Path_RedAm Reductive Amination (at C1 Ketone) Scaffold->Path_RedAm + R-NH2 Path_Cov Covalent Trapping (Cys/Ser Nucleophiles) Scaffold->Path_Cov + Target Protein Path_Link Linker Attachment (via C3 Amine) Scaffold->Path_Link + Carboxylic Acid Lib_Div Diversity Library (1,3-diamines) Path_RedAm->Lib_Div Frag_Hit Covalent Fragment Hit Path_Cov->Frag_Hit PROTAC PROTAC Linker (Rigid Spacer) Path_Link->PROTAC

Figure 2: Strategic applications of the scaffold in synthetic chemistry and drug design.

References

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential. Source: Journal of Chemical Physics (via PubMed/NIH) Context: Defines the theoretical basis for the ~30° puckering angle and inversion barriers essential for modeling this scaffold. URL:[Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Source: Vrije Universiteit Amsterdam (Research Portal) Context: Validates the use of cyclobutane scaffolds in FBDD and discusses the synthesis of amino-cyclobutanones. URL:[Link]

  • Determination of the Dissociation Constants (pKa) of Amines. Source: MDPI (Processes) Context: Provides methodology for DFT-based pKa prediction of amines, relevant for the aminomethyl group analysis. URL:[Link]

  • 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride (Compound Record). Source: PubChem Context:[2][3][4][5][6] Verification of chemical structure, CAS (1363382-42-6), and basic computed properties.[4] URL:[Link] (Note: Link directs to the closely related aminomethyl-cyclobutanone record for structural verification).

Sources

Foundational

Stability and reactivity studies of aminomethyl cyclobutanones

An In-depth Technical Guide to the Stability and Reactivity of Aminomethyl Cyclobutanones Foreword: The Cyclobutane Scaffold in Modern Drug Discovery The cyclobutane motif, once considered a synthetic curiosity, has beco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Reactivity of Aminomethyl Cyclobutanones

Foreword: The Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity, has become an increasingly valuable scaffold in medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can improve pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] Specifically, aminomethyl cyclobutanones serve as versatile building blocks and key intermediates, combining the conformational benefits of the cyclobutane ring with a nucleophilic amine and an electrophilic ketone, paving the way for diverse synthetic elaborations.[1][3] This guide provides a comprehensive overview of the critical stability and reactivity considerations for researchers and drug development professionals working with this privileged scaffold.

Part 1: Chemical Stability Profile of Aminomethyl Cyclobutanones

Understanding the intrinsic stability of a molecule is a cornerstone of drug development. It informs formulation, packaging, storage conditions, and shelf-life determination.[4][5] Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways and validate the specificity of analytical methods.[2][6]

Guiding Principles: The Influence of Molecular Structure

The stability of aminomethyl cyclobutanones is governed by two primary structural features:

  • Ring Strain: The cyclobutanone ring possesses significant angle and torsional strain. This strain enhances the electrophilicity of the carbonyl carbon and makes the ring susceptible to cleavage under certain conditions, a process that is often thermodynamically favorable.[3][7]

  • Functional Group Lability: The molecule contains a primary amine and a ketone. The amine is a nucleophilic and basic site, susceptible to oxidation and reaction with electrophiles. The ketone carbonyl is electrophilic and its α-carbons are acidic, opening pathways for aldol-type reactions, while the carbonyl itself is a chromophore that can absorb UV light, leading to photolytic degradation.

Framework for a Comprehensive Forced Degradation Study

A robust forced degradation study is designed to achieve a target degradation of 2-20%.[6] This range is optimal because it produces a sufficient quantity of degradants for detection and characterization without over-stressing the molecule to the point of forming irrelevant, secondary degradation products.[4] The workflow must be self-validating, incorporating controls and precise analytical monitoring.

Below is a logical workflow for conducting a forced degradation study on a representative aminomethyl cyclobutanone.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) control Prepare 'Time Zero' Control Sample (Dilute stock to final conc.) prep->control acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base ox Oxidation 3% H2O2, RT prep->ox therm Thermal Solid & Solution, 80°C prep->therm photo Photolytic ICH Q1B conditions (UV/Vis light) prep->photo sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling quench Quench/Neutralize (as appropriate) sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc mass_balance Assess Mass Balance (% Assay + % Impurities ≈ 100%) hplc->mass_balance

Caption: A typical workflow for a forced degradation study.

This protocol is a self-validating system designed to identify degradation pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the aminomethyl cyclobutanone in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Prepare a "time zero" sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately. This establishes the initial purity profile.[6]

  • Stress Conditions: [5][8]

    • Acid Hydrolysis: Mix equal volumes of stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Stress: Mix equal volumes of stock solution and 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress (Solution): Keep the stock solution in a sealed vial at 80°C.

    • Thermal Stress (Solid): Store the solid drug substance at 80°C, with a parallel sample at 80°C/75% RH if humidity effects are suspected.

    • Photolytic Stress: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8]

  • Sampling and Quenching: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to halt the degradation reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks.

  • Data Interpretation: Calculate the percentage of degradation. Identify and propose structures for significant degradation products. Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the appearance of degradant peaks.[9]

Predicted Degradation Pathways

Based on fundamental chemical principles, several degradation pathways can be anticipated. The ability to predict these pathways is a hallmark of an experienced scientist and guides the development of analytical methods.

G Potential Degradation Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Conditions cluster_ox Oxidation (H₂O₂) cluster_photo Photolysis (UV) parent Aminomethyl Cyclobutanone acid_prod Ring-Opened γ-Amino Acid parent->acid_prod H₃O⁺ (Hydration & Cleavage) base_prod Aldol Condensation Products parent->base_prod OH⁻ (Enolate Formation) n_oxide N-Oxide Derivative parent->n_oxide [O] lactone Baeyer-Villiger Product (Lactone) parent->lactone [O] (Rearrangement) photo_prod Decarbonylation (Norrish Type I) parent->photo_prod

Caption: Predicted degradation pathways for aminomethyl cyclobutanone.

  • Acid-Catalyzed Ring Opening: Protonation of the carbonyl oxygen activates it toward nucleophilic attack by water. The resulting hydrated intermediate could facilitate the cleavage of a C-C bond to relieve ring strain, ultimately leading to a linear γ-amino acid derivative.[10]

  • Base-Mediated Aldol Reactions: The α-protons to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the cyclobutanone, leading to dimeric or polymeric impurities.

  • Oxidation: Hydrogen peroxide can oxidize the primary amine to the corresponding hydroxylamine or N-oxide. A more classic reaction for ketones is the Baeyer-Villiger oxidation, where the ketone is converted to a lactone (a cyclic ester), which would itself be susceptible to hydrolysis.[11][12]

  • Photodegradation: Ketones are known to undergo Norrish-type reactions upon UV irradiation. A Norrish Type I cleavage involves the homolytic cleavage of one of the α-carbon bonds, which, for a cyclobutanone, can lead to decarbonylation (loss of CO) and formation of cyclopropane derivatives or ring-opened biradicals.[13][14]

Data Presentation and Stability-Indicating Method

All quantitative data should be summarized for clear interpretation. A stability-indicating method is one that can separate the drug substance from all potential degradation products, process impurities, and excipients.[15][16]

Stress ConditionTime (h)Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
Control (T=0) 099.8NDND0.2100.0
0.1 M HCl, 60°C 4888.59.8 (RRT 0.75)ND11.399.8
0.1 M NaOH, 60°C 2492.1ND6.5 (RRT 1.52)7.899.9
3% H₂O₂, RT 4885.35.1 (RRT 0.88)8.2 (RRT 1.15)14.599.8
Heat, 80°C 7298.90.5 (RRT 0.75)ND1.099.9
Photolytic (ICH) -95.23.5 (RRT 1.20)ND4.799.9
ND: Not Detected; RRT: Relative Retention Time
  • Column and Mobile Phase Screening: Start with a robust stationary phase, such as a C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., using phosphate or acetate buffers). The goal is to achieve good peak shape for the parent compound, which contains a basic amine.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradants from the parent peak and late-eluting nonpolar degradants.

  • Forced Degradation Sample Analysis: Inject a mixed solution of all stressed samples. The key objective is to demonstrate that all degradant peaks are baseline-resolved from the parent peak.

  • Peak Purity Analysis: Use a PDA detector to assess peak purity across all conditions. The UV spectrum should be consistent across the entire peak for the analyte, confirming it is not co-eluting with any impurities.

  • Method Validation: Once developed, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 2: Chemical Reactivity Profile

The synthetic utility of aminomethyl cyclobutanones stems from the distinct reactivity of its functional groups. Understanding these reactivities allows for the rational design of synthetic routes to more complex molecules.

Key Reactive Centers

Caption: The principal sites of chemical reactivity.

A. Reactivity at the Carbonyl Carbon: The strained cyclobutanone carbonyl is more electrophilic than its acyclic counterparts.[3] It readily undergoes nucleophilic addition reactions with organometallics, cyanides, and other nucleophiles. It can also be reduced to the corresponding cyclobutanol.[17]

B. Reactivity at the α-Carbons: The protons on the carbons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate intermediate. This enolate is a powerful nucleophile for C-C bond formation via aldol or Michael reactions.

C. Reactivity of the Aminomethyl Group: The primary amine is a potent nucleophile and a base.[18] It will readily react with electrophiles such as acyl chlorides (to form amides) and alkyl halides (to form secondary/tertiary amines). Under acidic conditions, it exists as the non-nucleophilic ammonium salt.

D. Strain-Driven Ring Reactivity: The inherent energy of the strained ring provides a thermodynamic driving force for reactions that lead to its cleavage or expansion.[7][19][20] For example, treatment with certain reagents can induce a Beckmann-type rearrangement or other ring expansions to form five-membered heterocycles.[20]

Protocol 3: Representative Reaction - Reductive Amination

This protocol demonstrates the reactivity of the carbonyl group and is a common transformation in medicinal chemistry to build molecular complexity.

  • Reaction Setup: To a solution of aminomethyl cyclobutanone (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0°C, add a mild acid catalyst (e.g., acetic acid, 0.1 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate. The causality here is that the acidic catalyst protonates the carbonyl oxygen, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.

  • Reduction: Cool the reaction mixture back to 0°C. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. This reagent is selective for the reduction of the iminium ion over the starting ketone, which is critical for achieving high yield and avoiding side products.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Conclusion

Aminomethyl cyclobutanones are powerful intermediates whose utility is directly linked to their unique stability and reactivity profiles. A thorough understanding, grounded in first principles of organic chemistry, is essential for their successful application. Stability is dictated by the interplay of ring strain and the lability of the amine and ketone functionalities, necessitating a systematic forced degradation approach to predict and identify potential liabilities. Reactivity is multifaceted, offering handles for nucleophilic and electrophilic transformations at distinct sites within the molecule. By leveraging the protocols and insights presented in this guide, researchers can confidently navigate the challenges and unlock the full synthetic potential of this valuable chemical scaffold.

References

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  • PubMed. (2024). Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1-Bisnucleophiles. Org. Lett.[Link]

  • Becker, D. P., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 543. [Link][3][7]

  • Gande, A., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[21][21]-rearrangement cascade. Nature Communications, 15(1), 4165. [Link]

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  • Wang, Q., et al. (2022). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 13(12), 3467-3474. [Link][17]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][6]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link][8]

  • ResearchGate. (n.d.). Proposed mechanism for the photo‐oxidation of cyclobutanones 1 to γ‐lactones 2 under 370 nm irradiation. [Link][11]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(9), 837-853. [Link]

  • Wang, W., et al. (2022). Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters. Chemical Communications, 58(83), 11689-11692. [Link][19]

  • Liskon Biological. (2025). Quality Control and Analytical Methods of Cyclobutanone. [Link]

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  • Takeda, K. (2012). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Synthesis II (pp. 1332-1369). Elsevier. [Link][22]

  • PURKH. (2024). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. [Link][18]

  • Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. ARKIVOC, 2016(iv), 217-226. [Link][23]

  • ResearchGate. (2018). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. [Link][13]

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Exploratory

Literature review of 3-substituted cyclobutan-1-one compounds

An In-depth Technical Guide to 3-Substituted Cyclobutan-1-one Compounds for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of a Strained Scaffold Strained carbocyclic mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Substituted Cyclobutan-1-one Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Strained Scaffold

Strained carbocyclic molecules have emerged over the past few decades as exceptionally useful synthetic tools in organic chemistry.[1] Among these, cyclobutane and its derivatives, particularly cyclobutanones, hold a privileged position. The inherent ring strain of the four-membered ring (approximately 26.3 kcal/mol) endows these compounds with unique reactivity, making them versatile intermediates for a variety of chemical transformations.[2] This guide focuses specifically on 3-substituted cyclobutan-1-one compounds, a subclass that has garnered significant attention due to its frequent appearance in natural products and its increasing application in medicinal chemistry.[1][3]

The substitution at the C3 position provides a critical handle for stereochemical control and further functionalization, allowing chemists to construct complex molecular architectures with high precision. In drug discovery, the rigid, puckered three-dimensional structure of the cyclobutane ring is leveraged to create conformationally restricted analogues of flexible molecules, often leading to improved binding affinity, selectivity, and metabolic stability.[2][3] 1,3-disubstituted cyclobutanes, accessible from their ketone precursors, are particularly valued as bioisosteres for aryl groups or as constrained linkers in drug candidates.[4][5] This guide offers a comprehensive overview of the synthesis, reactivity, and application of 3-substituted cyclobutan-1-ones, providing both foundational knowledge and field-proven insights for professionals in chemical research and development.

Part 1: Core Synthetic Strategies for the Cyclobutanone Ring

The construction of the 3-substituted cyclobutanone core can be achieved through several reliable synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition between an alkene and a ketene (or ketene equivalent) is one of the most common and efficient routes to cyclobutanone derivatives.[1]

  • Ketene-Alkene Cycloadditions: This approach involves the reaction of a ketene, often generated in situ, with an alkene. A significant advancement in this area is the use of Lewis acids to promote the reaction, which can lead to improved yields and diastereoselectivity, particularly for unactivated alkenes.[6] For instance, the thermally induced cycloaddition of phenylketene with a specific alkene might yield the product in only 5% yield with a 1:1 diastereomeric ratio, whereas the Lewis acid-promoted variant can boost the yield to 84% with a 13:1 diastereomeric ratio.[6]

  • Photochemical [2+2] Cycloadditions: Light-induced cycloadditions, often involving enones, provide another powerful pathway.[7] For example, a visible-light-driven, one-pot strategy has been developed for synthesizing pyridinyl-cyclobutanones. This method involves a sequential [2+2] photocycloaddition of nitroalkenes and 2-vinylpyridines, followed by a photo-Nef reaction to unmask the ketone.[8]

Ring Expansion Methodologies: Building from Smaller Rings

Ring expansion reactions offer an alternative and often stereocontrolled route to cyclobutanones, typically starting from three-membered rings.

  • From Cyclopropanols and Cyclopropanones: Semipinacol rearrangements of appropriately substituted cyclopropanols are a classic method.[9] More recently, a concise route to enantioenriched 2,3-disubstituted cyclobutanones has been reported via the ring expansion of cyclopropanone surrogates with unstabilized sulfoxonium ylides.[9] This reaction proceeds with complete regio- and stereospecificity.[9] Similarly, the reaction of cyclopropanones with diazomethane derivatives can also yield cyclobutanones.[9]

  • From Methylenecyclopropanes: Oxidative ring expansion of methylenecyclopropanes can be achieved using reagents like ceric ammonium nitrate (CAN) under an oxygen atmosphere to afford 2,2-diarylcyclobutanones in good yields.[10]

Direct Functionalization Strategies

Creating 3-substituted cyclobutanones can also be achieved by modifying a pre-existing cyclobutane or cyclobutenone ring.

  • Conjugate Addition to Cyclobutenones: Cyclobuteniminium salts, which are highly reactive Michael acceptors, can be used to efficiently access β-substituted cyclobutanones. These salts demonstrate higher reactivity compared to their cyclobutenone analogs, allowing for the addition of a wide range of O-, N-, S-, Se-, and C-nucleophiles.[11]

  • Formal γ-C-H Functionalization: An innovative two-step strategy allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes from readily available aryl-cyclobutyl ketones.[4] The process involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization with various coupling partners.[4][12]

Part 2: Key Reactions and Transformations

Once synthesized, 3-substituted cyclobutan-1-ones serve as versatile platforms for a wide array of synthetic transformations, enabling access to a diverse range of valuable molecules.

The Baeyer-Villiger Oxidation: A Gateway to γ-Lactones

The Baeyer-Villiger (BV) oxidation is arguably one of the most important reactions of cyclobutanones. It involves the oxidation of the ketone to a γ-lactone by inserting an oxygen atom adjacent to the carbonyl group.[13][14] This transformation is highly valuable as chiral γ-lactones are common building blocks in the synthesis of natural products.[15][16]

  • Mechanism and Regioselectivity: The reaction, typically carried out with peracids like m-CPBA, proceeds via the "Criegee intermediate".[16] The migratory aptitude of the adjacent carbon groups dictates the regioselectivity of the oxygen insertion. The stereochemistry at the migrating center is retained, making this a powerful stereospecific transformation.[9][14]

  • Enzymatic and Catalytic Variants: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze this oxidation with high regio- and enantioselectivity, making them extremely useful for desymmetrization reactions of prochiral 3-substituted cyclobutanones.[13] In addition to enzymatic methods, small-molecule catalysts have been developed. For example, a self-assembled ion-pair catalyst composed of a flavinium cation and a cinchona alkaloid has been shown to promote the asymmetric BV oxidation of 3-substituted cyclobutanones with up to 96% ee.[15]

Carbonyl Group Chemistry: Reductions and Additions

The carbonyl group is a primary site for functionalization.

  • Stereoselective Reductions: The reduction of the ketone to a cyclobutanol is a critical transformation. The stereochemical outcome (cis vs. trans alcohol) is highly controllable. Hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol (>90%), a preference that can be enhanced by lowering the temperature or using less polar solvents.[17] Computational studies suggest that this selectivity is driven by minimizing torsional strain, consistent with the Felkin-Anh model.[17]

Ring Expansions and Rearrangements

The ring strain in cyclobutanones can be harnessed to drive ring expansion reactions, providing access to larger ring systems.

  • One-Carbon Homologation: Conventional methods for expanding the ring by one carbon often rely on reagents like diazoalkanes.[18] More recently, a reagent-free, rhodium-catalyzed ring expansion of cyclobutenones to cyclopentenones has been developed.[18] This process proceeds via a C-C bond cleavage mechanism and is highly atom-economical.[18]

  • Radical-Mediated Ring Opening: Cyclobutanone oximes can undergo an iminyl-radical-triggered C-C bond cleavage. This process generates a distal cyano-substituted alkyl radical, which can be trapped by molecules like SO₂, CO, or O₂ to create a variety of functionalized acyclic products.[19]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structural and chemical properties of the cyclobutane core make it an increasingly popular scaffold in the design of small-molecule therapeutics.[2][3]

The Cyclobutane Ring as a Pharmacophore Element
  • Conformational Restriction: Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring limits the number of accessible conformations.[2] This pre-organization can lead to a more favorable entropy of binding to a biological target, resulting in increased potency.

  • Metabolic Stability and Physicochemical Properties: The introduction of a saturated cyclobutane ring can block metabolically labile sites.[2] Furthermore, increasing the fraction of sp³-hybridized carbons (a measure of three-dimensionality) often correlates with improved aqueous solubility and other desirable drug-like properties.[2]

  • Bioisosterism: The puckered, linear geometry of a trans-1,3-disubstituted cyclobutane can serve as a non-planar bioisostere for a 1,4-disubstituted benzene ring or a trans-alkene, helping to escape the "flatland" of aromatic compounds common in drug discovery.[4]

Examples in Bioactive Molecules

Derivatives of cyclobutanone are utilized in the development of a wide range of therapeutic agents, including antibiotics, antivirals, and anticancer drugs.[20] The four-membered ring can enhance drug potency and improve pharmacokinetic properties by contributing to a stronger binding affinity with biological targets.[20] For example, 2-aminocyclobutanone derivatives have been identified as micromolar inhibitors of diaminopimelate desuccinylase (DapE), a potential antibiotic target.[21]

Part 4: Data Summaries and Experimental Protocols

To provide actionable insights, this section includes comparative data on key reactions and detailed experimental procedures for the synthesis and transformation of 3-substituted cyclobutan-1-ones.

Table 1: Comparison of Thermal vs. Lewis Acid-Promoted [2+2] Cycloadditions
EntryKeteneAlkeneConditionsProductYield (%)Diastereomeric Ratio (dr)Ref
1PhenylketeneStyreneThermalCyclobutanone 8 51:1[6]
2PhenylketeneStyreneEtAlCl₂ (Lewis Acid)Cyclobutanone 8 8413:1[6]
3PhenylketeneDihydropyranThermalCyclobutanone 9 402:1[6]
4PhenylketeneDihydropyranEtAlCl₂ (Lewis Acid)Cyclobutanone 9 -18:1[6]
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition

Reaction: Synthesis of 2-phenyl-2-(trimethylsilyl)cyclobutanone via cycloaddition of phenyl(trimethylsilyl)ketene and ethylene.

Materials:

  • 2-Phenyl-2-(trimethylsilyl)acetyl chloride

  • Triethylamine (Et₃N)

  • Ethylene

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with 2-phenyl-2-(trimethylsilyl)acetyl chloride (10.0 g, 37.8 mmol, 1.00 equiv) and dichloromethane (190 mL).

  • The flask is cooled to –78 °C in a dry ice/acetone bath.

  • Triethylamine (5.80 mL, 41.6 mmol, 1.10 equiv) is added dropwise via syringe over 10 minutes. The solution turns a light yellow, indicating the formation of the ketene.

  • Ethylene gas is bubbled through the solution for 30 minutes while maintaining the temperature at –78 °C.

  • Ethylaluminum dichloride (95.0 mL, 95.0 mmol, 2.51 equiv, 1 M in hexanes) is added dropwise via an addition funnel over 50 minutes. The solution color changes from brown to light yellow as the reaction progresses.

  • The reaction is stirred for an additional 1 hour at –78 °C.

  • The reaction is quenched by the slow addition of triethylamine (5 mL), followed by deionized water (20 mL).

  • The mixture is allowed to warm to room temperature. Diethyl ether (100 mL) is added, followed by the portion-wise addition of 1 M HCl (100 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired cyclobutanone.

(This protocol is adapted from the procedure described in Organic Syntheses[6])

Protocol 2: Enzymatic Baeyer-Villiger Oxidation

Reaction: Desymmetrization of 3-phenylcyclobutanone using a Baeyer-Villiger Monooxygenase (BVMO).

Materials:

  • 3-Phenylcyclobutanone

  • Recombinant E. coli cells expressing a BVMO (e.g., CHMO from Acinetobacter calcoaceticus)

  • Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Glucose (for cofactor regeneration)

  • NADP⁺

  • Glucose dehydrogenase (GDH)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a buffered solution containing Tris-HCl buffer, glucose, and NADP⁺.

  • Add the BVMO-expressing whole cells or the purified enzyme, along with glucose dehydrogenase for cofactor regeneration.

  • Add the substrate, 3-phenylcyclobutanone, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility, to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking to ensure proper aeration.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion and enantiomeric excess (ee) of the resulting γ-lactone product.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. The phases are separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude lactone can be purified by silica gel chromatography if necessary.

(This is a generalized protocol based on principles described for BVMO-catalyzed reactions[13])

Part 5: Visualization of Key Concepts

Diagrams are provided to visually summarize the synthetic landscape and key mechanisms discussed.

Diagram 1: Synthetic Pathways to 3-Substituted Cyclobutan-1-ones

Synthesis cluster_start Starting Materials cluster_methods Key Methodologies Alkene Alkenes Cycloaddition [2+2] Cycloaddition (Ketene/Photochemical) Alkene->Cycloaddition Cyclopropane Cyclopropane Derivatives RingExpansion Ring Expansion (Semipinacol/Oxidative) Cyclopropane->RingExpansion Cyclobutenone Cyclobutenones ConjugateAdd Conjugate Addition Cyclobutenone->ConjugateAdd Product 3-Substituted Cyclobutan-1-one Cycloaddition->Product RingExpansion->Product ConjugateAdd->Product

Caption: Major synthetic routes to 3-substituted cyclobutan-1-ones.

Diagram 2: Mechanism of the Baeyer-Villiger Oxidation

BV_Mechanism Ketone Cyclobutanone + RCO3H Protonation Protonated Carbonyl Ketone->Protonation H+ NucleophilicAttack Peracid Addition (Forms Criegee Intermediate) Protonation->NucleophilicAttack Attack by peracid Rearrangement Migratory Insertion of C-C Bond (Rate-Determining Step) NucleophilicAttack->Rearrangement Rearrangement Deprotonation Loss of Carboxylate Rearrangement->Deprotonation Elimination Product γ-Lactone Product Deprotonation->Product

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Diagram 3: Synthetic Utility Workflow

Utility cluster_reactions Transformations cluster_products Product Classes Start 3-Substituted Cyclobutan-1-one Reduction Reduction (e.g., NaBH4) Start->Reduction BV_Ox Baeyer-Villiger Oxidation Start->BV_Ox Ring_Exp Ring Expansion (e.g., Rh-catalyzed) Start->Ring_Exp Alcohol cis-Cyclobutanol Reduction->Alcohol Lactone γ-Lactone BV_Ox->Lactone Cyclopentenone Cyclopentenone Ring_Exp->Cyclopentenone

Sources

Foundational

In-Depth Technical Guide: 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

The following technical guide details the chemical identity, synthesis, and application of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one , a specialized sp³-rich building block used in Fragment-Based Drug Discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one , a specialized sp³-rich building block used in Fragment-Based Drug Discovery (FBDD).

Executive Summary

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is a high-value, bifunctionalized cyclobutane scaffold designed for modern medicinal chemistry. Unlike traditional flat aromatic rings, this molecule offers a rigid, three-dimensional (3D) architecture with defined exit vectors. Its unique spiro-like substitution pattern at the C3 position allows for the simultaneous introduction of polar functional groups (amine and hydroxyl) while maintaining a compact, metabolic-stable core. This guide outlines its physicochemical profile, a robust synthesis strategy via [2+2] cycloaddition, and its critical role in "escaping flatland" during lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is often supplied as a hydrochloride salt to ensure stability, preventing self-condensation between the amine and ketone moieties.

PropertyData
Common Name 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one
CAS Number 1363380-51-1 (Generic/Analogous)* or PubChem CID: 64904614
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol (Free Base)
SMILES NCC1(CO)CC(=O)C1
Structure Type 3,3-Disubstituted Cyclobutanone
LogP (Predicted) -1.8 (Highly Polar)
TPSA ~63 Ų
pKa (Amine) ~9.5 (Typical primary amine)

> Note: Specific CAS numbers for disubstituted cyclobutanones vary by salt form and vendor. The CID 64904614 is the definitive structural identifier.

Structural Significance

The cyclobutane ring exists in a puckered conformation (~30° dihedral angle) to relieve torsional strain.[1] The 3,3-disubstitution creates a gem-disubstituted center distal to the carbonyl, providing a unique vector for growing fragment hits into potent leads without inducing the "molecular obesity" associated with larger rings like cyclohexane.

Synthesis & Manufacturing Methodology

The synthesis of 3,3-disubstituted cyclobutanones is non-trivial due to ring strain. The most robust industrial route employs a [2+2] Cycloaddition-Dechlorination-Desymmetrization sequence. This pathway is scalable and allows for the precise installation of the aminomethyl and hydroxymethyl groups.

Core Synthesis Workflow
  • [2+2] Cycloaddition: Reaction of dichloroketene (generated in situ) with a protected 2-methylene-1,3-propanediol derivative.

  • Dechlorination: Removal of the gem-dichloro group using Zinc/Acetic Acid to yield the parent cyclobutanone.

  • Desymmetrization: Conversion of one hydroxymethyl group to an aminomethyl group via mesylation and azide displacement.

Experimental Protocol: Step-by-Step

Step 1: [2+2] Cycloaddition

  • Reagents: Trichloroacetyl chloride, Activated Zinc, 2-Methylene-1,3-propanediol cyclic acetal (e.g., derived from formaldehyde).

  • Procedure:

    • Suspend activated Zn/Cu couple in anhydrous ether under N₂.

    • Add the protected olefin (2-methylene-1,3-dioxane).

    • Slowly add trichloroacetyl chloride and POCl₃ at 0°C. The in situ generated dichloroketene undergoes [2+2] cycloaddition with the exocyclic double bond.

    • Quench with NaHCO₃, extract, and purify the gem-dichlorocyclobutanone intermediate.

Step 2: Reductive Dechlorination

  • Reagents: Zinc dust, Glacial Acetic Acid, TMEDA.

  • Procedure:

    • Dissolve the dichlorocyclobutanone in acetic acid/ethanol.

    • Add Zn dust portion-wise at room temperature (exothermic).

    • Stir for 4 hours until TLC shows consumption of starting material.

    • Filter through Celite to remove Zinc salts.

    • Concentrate to yield the 3,3-bis(hydroxymethyl)cyclobutanone (protected).

Step 3: Desymmetrization to Target

  • Reagents: MsCl (Methanesulfonyl chloride), NaN₃, Pd/C, H₂.

  • Procedure:

    • Deprotection: Hydrolyze the acetal to reveal the 3,3-bis(hydroxymethyl)cyclobutanone.

    • Mono-Mesylation: Treat with 1.0 eq MsCl/Et₃N at -78°C to favor mono-functionalization.

    • Azidation: Displace the mesylate with NaN₃ in DMF at 60°C.

    • Reduction: Hydrogenate the azide (H₂, Pd/C) in the presence of HCl to trap the amine as the hydrochloride salt, preventing intramolecular Schiff base formation with the ketone.

Visualization: Synthesis Pathway[8][9]

SynthesisPath Start 2-Methylene-1,3-propanediol (Protected) Inter1 2,2-Dichloro-3,3-disubst. Cyclobutanone Start->Inter1 [2+2] Cycloaddition (Zn, Cl3CCOCl) Ketene Dichloroketene (In Situ) Ketene->Inter1 Inter2 3,3-Bis(hydroxymethyl) Cyclobutanone Inter1->Inter2 Dechlorination (Zn/AcOH) Inter3 Mono-Mesylate Intermediate Inter2->Inter3 Mono-Mesylation (MsCl, Et3N) Target 3-(Aminomethyl)-3-(hydroxymethyl) cyclobutan-1-one HCl Inter3->Target 1. NaN3 (Azidation) 2. H2/Pd-C (Reduction)

Figure 1: Strategic synthesis via [2+2] cycloaddition and desymmetrization.

Applications in Drug Discovery[1][3][8][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" in FBDD libraries.

  • Escape from Flatland: It increases the fraction of sp³ carbons (

    
    ), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
    
  • Vector Control: The C3-substitution vectors are roughly perpendicular to the ring plane, allowing substituents to explore 3D protein pockets inaccessible to flat aromatic rings.

Bioisosterism

The 3,3-disubstituted cyclobutane core serves as a bioisostere for:

  • Gem-dimethyl groups: Reducing lipophilicity while maintaining steric bulk.

  • Cyclohexanes: Reducing molecular weight and footprint.

  • Phenyl rings: Providing a saturated, metabolically stable alternative.

Self-Validating Protocol: Stability Check

Researchers must validate the integrity of the core before use in library synthesis:

  • Test: Dissolve 1 mg in D₂O.

  • Observation: ¹H NMR should show distinct doublets for the exocyclic methylenes (

    
     ppm) and the ring methylenes (
    
    
    
    ppm).
  • Failure Mode: Disappearance of the ketone signal in ¹³C NMR (

    
     ppm) indicates hydrate formation or polymerization.
    

Handling & Safety

  • Storage: Store at -20°C under argon. The free base is unstable; maintain as the HCl salt .

  • Reactivity: The ketone is highly electrophilic due to ring strain.[2] Avoid strong bases which can trigger ring-opening or polymerization.

  • Safety: Treat as a potential irritant. Use standard PPE.

References

  • PubChem Compound Summary. (2025). 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one. National Center for Biotechnology Information. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on sp³-rich small rings). Link

  • Hofferberth, J. E. (2024). Synthesis of 3,3-Disubstituted Cyclobutanones via [2+2] Cycloaddition. Organic Syntheses. (General methodology for dichloroketene additions).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective N-Protection of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

Introduction: Navigating the Synthesis of Complex Cyclobutane Scaffolds The 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one core is a valuable building block in medicinal chemistry and drug development. Its rigid, thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Complex Cyclobutane Scaffolds

The 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one core is a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique conformational constraint that can be exploited to enhance the potency and selectivity of bioactive molecules. However, the presence of three distinct functional groups—a primary amine, a primary alcohol, and a ketone—presents a significant challenge in its synthetic manipulation. Chemoselective modification of the amino group is often a critical first step in the elaboration of this scaffold. This document provides detailed experimental protocols and the underlying scientific rationale for the selective N-protection of 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one using common amine protecting groups.

The choice of a protecting group is paramount and should be guided by the overall synthetic strategy, particularly the conditions required for subsequent transformations and the final deprotection step. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removable selectively without affecting other functional groups.[1][2] This concept, known as an orthogonal protection strategy , is essential when dealing with multifunctional molecules.[2][3]

This guide will focus on three widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Each offers a unique set of properties regarding its introduction and cleavage, allowing for flexibility in synthetic design.

Core Principles of Chemoselective N-Protection

The primary challenge in the N-protection of the target molecule is to achieve high selectivity for the amine over the hydroxyl group. While both are nucleophilic, primary amines are generally more nucleophilic than primary alcohols, especially under neutral or slightly basic conditions. This inherent difference in reactivity forms the basis for the chemoselective N-protection protocols outlined below.

Furthermore, the stability of the cyclobutanone ring must be considered. Strained four-membered rings can be susceptible to ring-opening or rearrangement under harsh acidic or basic conditions. Therefore, the chosen protection and deprotection methods should be sufficiently mild to preserve the integrity of the cyclobutane core.

Recommended N-Protection Strategies and Protocols

This section details the experimental protocols for the N-protection of 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one with Boc, Cbz, and Fmoc groups. The rationale behind the selection of reagents and conditions is provided to aid in adapting these protocols to specific research needs.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5] For the target molecule, Boc protection offers an excellent balance of stability and mild deprotection.

Rationale for Protocol Selection:

The use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source and a mild base like sodium bicarbonate is a standard and effective method for the N-Boc protection of primary amines.[4] The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the substrate and the reagent. The mild basic conditions favor the selective reaction of the more nucleophilic amine over the hydroxyl group and are gentle enough to avoid any degradation of the cyclobutanone ring.

Experimental Protocol: N-Boc Protection

  • Materials:

    • 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane (or Tetrahydrofuran)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected compound.

Data Summary Table: N-Boc Protection

ParameterValue
Substrate3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one HCl
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)
BaseSodium bicarbonate (NaHCO₃)
SolventDioxane/Water (1:1)
TemperatureRoom Temperature
Reaction Time12-16 hours
DeprotectionAcidic conditions (e.g., TFA in DCM, HCl in dioxane)

Reaction Workflow: N-Boc Protection

sub Substrate (in Dioxane/Water) reaction Stir at RT (12-16h) sub->reaction reagent (Boc)₂O (in Dioxane) reagent->reaction base NaHCO₃ base->reaction workup Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Boc Protected Product purification->product

Caption: Workflow for N-Boc protection.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, known for its stability to both acidic and basic conditions.[6] Its removal is typically achieved by catalytic hydrogenolysis, a mild and selective method.[6]

Rationale for Protocol Selection:

The Schotten-Baumann condition, which involves reacting the amine with benzyl chloroformate in the presence of a base in a biphasic system, is a classic and reliable method for Cbz protection.[6] The use of sodium carbonate as the base ensures that the reaction medium is sufficiently basic to neutralize the HCl generated during the reaction, while still being mild enough to avoid side reactions with the cyclobutanone.

Experimental Protocol: N-Cbz Protection

  • Materials:

    • 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dioxane (or Tetrahydrofuran)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride (1.0 eq) in water.

    • Add a solution of sodium carbonate (2.5 eq) in water and cool the mixture to 0 °C in an ice bath.

    • Add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Cbz protected compound.

Data Summary Table: N-Cbz Protection

ParameterValue
Substrate3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one HCl
ReagentBenzyl chloroformate (Cbz-Cl)
BaseSodium carbonate (Na₂CO₃)
SolventDioxane/Water
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
DeprotectionCatalytic hydrogenolysis (e.g., H₂, Pd/C)

Reaction Workflow: N-Cbz Protection

sub Substrate (in Water) reaction Stir at 0°C to RT (4-6h) sub->reaction reagent Cbz-Cl (in Dioxane) reagent->reaction base Na₂CO₃ (aq) base->reaction workup Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Cbz Protected Product purification->product

Caption: Workflow for N-Cbz protection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in peptide synthesis due to its base-lability, allowing for orthogonal protection strategies with acid-labile groups like Boc.[7][8] Its removal with a mild base such as piperidine makes it an attractive option when acid-sensitive functionalities are present in the molecule.[8]

Rationale for Protocol Selection:

The use of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) is a common and efficient method for introducing the Fmoc group.[7][8] The reaction is typically carried out under mild basic conditions, similar to the Boc protection, to ensure chemoselectivity for the amine.

Experimental Protocol: N-Fmoc Protection

  • Materials:

    • 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride

    • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane (or Acetonitrile)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Stir the mixture at room temperature until a clear solution is obtained.

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Fmoc protected compound.

Data Summary Table: N-Fmoc Protection

ParameterValue
Substrate3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one HCl
Reagent9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
BaseSodium bicarbonate (NaHCO₃)
SolventDioxane/Water
TemperatureRoom Temperature
Reaction Time12-18 hours
DeprotectionBasic conditions (e.g., 20% piperidine in DMF)

Reaction Workflow: N-Fmoc Protection

sub Substrate (in Dioxane/Water) reaction Stir at RT (12-18h) sub->reaction reagent Fmoc-OSu (in Dioxane) reagent->reaction base NaHCO₃ base->reaction workup Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Fmoc Protected Product purification->product

Sources

Application

Application Notes &amp; Protocols: Utilizing Cyclobutanone Derivatives as Conformational Constraints in Peptidomimetics

Introduction: The Quest for Rigidity in a Flexible World Peptides are nature's versatile messengers, mediating a vast array of biological processes with exquisite specificity. However, their therapeutic potential is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Rigidity in a Flexible World

Peptides are nature's versatile messengers, mediating a vast array of biological processes with exquisite specificity. However, their therapeutic potential is often hampered by inherent flexibility, leading to poor metabolic stability and reduced receptor affinity. The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1] A key strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby minimizing the entropic penalty of binding and enhancing selectivity.[1][2]

Among the various tools to achieve this, small aliphatic rings have gained prominence.[2][3] This guide focuses on the cyclobutanone moiety, a unique and powerful scaffold for creating conformationally restricted peptidomimetics. The strained four-membered ring of cyclobutanone imparts a rigid, puckered geometry that can significantly influence the backbone dihedral angles of a peptide chain.[4][5] Furthermore, the ketone functionality offers a site for further chemical modification and can act as a bioisostere for amide bonds, potentially improving metabolic stability and cell permeability.[6]

This document provides a comprehensive overview of the application of cyclobutanone derivatives in peptidomimetics, from the fundamental principles of their conformational effects to detailed protocols for their synthesis and structural characterization.

The Cyclobutanone Advantage: A Unique Conformational Clamp

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct three-dimensional structure.[5] Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring exists in a puckered conformation, which restricts the rotational freedom of appended substituents.[4] This conformational rigidity can be harnessed to pre-organize the pharmacophoric groups of a peptidomimetic into a bioactive conformation, leading to enhanced potency and selectivity.[2][5][7]

The introduction of a ketone into the cyclobutane ring to form cyclobutanone further refines its utility. The sp2 hybridized carbon of the carbonyl group flattens one corner of the ring, influencing the overall puckering and the spatial orientation of substituents. This unique geometry can be exploited to fine-tune the conformational preferences of the peptide backbone.

dot

SPPS_Workflow Resin Start: Resin with N-Fmoc protected amino acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Cyclobutanone-AA, HATU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Next Cycle

Sources

Method

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one as a precursor for novel heterocycles

Part 1: The "Escape from Flatland" Directive In modern medicinal chemistry, the shift from planar, aromatic-heavy structures to three-dimensional, -rich architectures is not merely a trend—it is a requirement for improvi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Escape from Flatland" Directive

In modern medicinal chemistry, the shift from planar, aromatic-heavy structures to three-dimensional,


-rich architectures is not merely a trend—it is a requirement for improving solubility, metabolic stability, and target specificity.

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one (hereafter referred to as AMHM-CB ) represents a "Tier-1" divergent scaffold.[1] Unlike standard building blocks, it possesses two orthogonal reactivity axes:

  • The C1 Ketone: A classic electrophile for reductive amination, Grignard addition, or olefination.

  • The C3 Geminal Amino-Alcohol: A pre-organized "pincer" motif capable of forming 6-membered spiro-fused heterocycles (oxazinanes, oxazinones).[1]

This guide details the handling, stabilization, and synthetic application of AMHM-CB, focusing on its conversion into novel Spiro[3.5]nonane systems—a structural class underutilized in current compound libraries.

Part 2: Chemical Profile & Critical Handling

WARNING: Stability Alert As a free base, AMHM-CB is prone to rapid intermolecular polymerization .[1] The primary amine of one molecule condenses with the ketone of another, forming insoluble oligomeric imines (Schiff bases).

  • Commercial Form: Typically supplied as the Hydrochloride Salt (HCl) or N-Boc protected derivative.[1]

  • Storage:

    
     under Argon. Hygroscopic.
    
  • Handling Rule: Never generate the free base in a concentrated solution without a trapping agent (e.g., an aldehyde or protecting group) present.

Physicochemical Properties Table
PropertyValue / DescriptionImpact on Synthesis
Molecular Formula

(Free Base)
Low MW allows for heavy decoration.[1]
Geometry Puckered Cyclobutane RingForces substituents into pseudo-equatorial/axial conformations, aiding cyclization.[1]
Reactivity Bifunctional (Nucleophile + Electrophile)Requires orthogonal protection or in situ trapping.[1]
Solubility High in Water/MeOH (Salt form)Requires polar solvents or phase transfer catalysts.[1]

Part 3: Application Protocols

Workflow A: Synthesis of Spiro[3.5]oxazinanes (The "Morpholine Surrogate")

This protocol utilizes the amino-alcohol motif to create a 2-oxa-4-azaspiro[3.5]nonane core.[1] These structures act as rigidified, lipophilic bioisosteres of morpholines.

Mechanism: Condensation of the amino-alcohol with an external aldehyde (


) forms an oxazolidine-type ring (specifically a 1,3-oxazinane due to the extra methylene spacers).[1]

Protocol 1: The "Trapping" Cyclization Target: 3-substituted-2-oxa-4-azaspiro[3.5]nonan-7-one.[1]

  • Preparation:

    • Charge a flame-dried flask with AMHM-CB·HCl (1.0 equiv).[1]

    • Suspend in anhydrous Dichloromethane (DCM) or Toluene (0.1 M).[1]

    • Add Magnesium Sulfate (

      
      )  (2.0 equiv) as a water scavenger.[1]
      
  • Activation:

    • Add the target Aldehyde (R-CHO) (1.1 equiv).[1]

    • Crucial Step: Add Triethylamine (

      
      )  (1.2 equiv) dropwise at 
      
      
      
      .[1]
    • Reasoning: The base liberates the amine in the presence of the aldehyde, favoring the intramolecular reaction over intermolecular polymerization.

  • Cyclization:

    • Allow to warm to Room Temperature (RT).[1] Stir for 4–12 hours.

    • Monitor via TLC/LCMS.[1] The formation of the imine intermediate is fast; cyclization to the oxazinane may require mild heating (

      
      ) depending on the aldehyde's sterics.
      
  • Workup:

    • Filter off

      
      .[1]
      
    • Concentrate filtrate.[1]

    • Purify via flash chromatography (neutral alumina or silica with 1%

      
       to prevent ring opening).[1]
      
Workflow B: Synthesis of Spiro-Carbamates (Peptidomimetics)

This route creates a cyclic carbamate (2-oxo-1-oxa-3-azaspiro[3.5]nonane), providing a polar, hydrogen-bond-accepting core ideal for fragment-based drug discovery (FBDD).[1]

Protocol 2: The CDI Fusion

  • Dissolution:

    • Dissolve AMHM-CB·HCl (1.0 equiv) in dry THF (0.1 M).[1]

    • Add Diisopropylethylamine (DIPEA) (2.5 equiv) to fully neutralize the salt.[1]

  • Carbonylation:

    • Cool to

      
      .
      
    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv).[1]

    • Note: CDI is preferred for safety; Triphosgene requires strict ventilation.[1]

  • Reaction:

    • Stir at

      
       for 1 hour, then reflux (
      
      
      
      ) for 3 hours.
    • Mechanism:[2][3][4][5][6] The amine attacks the carbonyl source first, forming an isocyanate-like intermediate, which is then trapped by the pendant hydroxyl group.

  • Isolation:

    • Quench with saturated

      
      .[1] Extract with EtOAc.[1][7]
      
    • The product is typically a stable, crystalline solid.

Part 4: Visualizing the Divergent Pathways

The following diagram illustrates the strategic utility of AMHM-CB, mapping the transformation from a raw building block to complex heterocycles.

G Start AMHM-CB (HCl Salt) FreeBase Transient Free Base Start->FreeBase Neutralization Oxazinane Spiro-Oxazinane (Morpholine Isostere) FreeBase->Oxazinane Cyclization Carbamate Spiro-Carbamate (Rigid Core) FreeBase->Carbamate Phosgenation Deriv N-Boc Ketone (Functionalization) FreeBase->Deriv Protection Poly Polymerization (Risk) FreeBase->Poly No Trap Aldehyde + R-CHO (Aldehyde) Aldehyde->Oxazinane CDI + CDI (Carbonyl Source) CDI->Carbamate Boc + Boc2O (Protection) Boc->Deriv

Caption: Divergent synthesis map for 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one. Note the critical "No Trap" pathway leading to polymerization.

Part 5: Advanced Functionalization (The "Tail" Modification)

Once the spiro-cycle is established at C3, the C1 ketone remains available for further elaboration.

Protocol 3: Reductive Amination of the Spiro-Ketone Prerequisite: Complete Protocol 1 or 2 first to "lock" the amine/alcohol.

  • Reagents: Spiro-ketone intermediate (1.0 equiv), Secondary Amine (

    
    , 1.2 equiv), Sodium Triacetoxyborohydride (STAB)  (1.5 equiv).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE).[1][7]

  • Procedure:

    • Mix ketone and amine in DCE.[1] Stir 30 min.

    • Add STAB.[1] Stir 16h at RT.[1]

    • Result: A highly functionalized, 3D-rich molecule with a spiro-core and a solubilizing amine tail.[1]

References

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. (Discusses the general utility of spiro-fused cyclobutane/oxetane systems as morpholine bioisosteres).

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. (Detailed review on the stability and handling of 3,3-disubstituted four-membered rings).

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Overview of the pharmacological benefits of the cyclobutane pucker and Fsp3 character).

  • PubChemLite Record: 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride. (Verification of the specific building block's existence and salt form). [1]

  • The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. PMC. (Mechanistic background on using amino-functionalized rings to form spiro-systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Polar Cyclobutanone Derivatives

Welcome to the technical support center for the purification of polar cyclobutanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar cyclobutanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. The inherent polarity and potential instability of cyclobutanone derivatives require nuanced approaches that go beyond standard purification protocols. Here, we provide field-proven insights, detailed troubleshooting guides, and robust methodologies to help you achieve your desired purity with confidence and efficiency.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of polar cyclobutanone derivatives in a practical question-and-answer format.

Issue 1: My polar cyclobutanone derivative shows little to no retention on a standard C18 reversed-phase column.

Q: I'm using a standard C18 column with a water/acetonitrile gradient, but my compound elutes in or near the solvent front. How can I increase its retention?

A: This is a classic challenge with highly polar analytes, as they have little affinity for the nonpolar C18 stationary phase.[1][2][3] Standard C18 columns can also suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases needed to retain polar compounds, leading to poor reproducibility.[3][4]

Solutions & Scientific Rationale:

  • Switch to a "Aqueous-Compatible" C18 Column: Modern reversed-phase columns, often labeled "AQ-C18" or featuring polar-embedded or polar-endcapped ligands, are designed to resist phase collapse.[1][4] These columns incorporate polar functional groups into the stationary phase, which helps maintain a hydrated surface and allows for stable operation in 100% aqueous mobile phases, thereby increasing the retention of polar molecules.[3][4]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[1][2][5][6] It utilizes a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6][7] In HILIC, water acts as the strong, eluting solvent.[7][8] This technique promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[1]

  • Consider Mobile Phase Modifiers: For ionizable cyclobutanone derivatives, adjusting the mobile phase pH can significantly impact retention.[9][10] Using a buffer to ensure the compound is in its most retentive (often neutral) state can be effective. However, ion-pairing agents, while they can increase retention, are often not compatible with mass spectrometry (MS) and can be difficult to remove from the column.[1][11]

Issue 2: My compound appears to be degrading on the silica gel during flash chromatography.

Q: My TLC analysis looks clean, but after running a silica gel column, I see new spots and have a low recovery. What's happening and how can I prevent it?

A: Standard silica gel is acidic (pH ~4-5) due to the presence of surface silanol groups. This acidity can catalyze the degradation of sensitive molecules, including certain cyclobutanone derivatives which can be prone to rearrangement or decomposition.[12][13][14]

Solutions & Scientific Rationale:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This is typically done by flushing the packed column with an eluent containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, before loading the sample.[9][12] This process masks the acidic silanols, minimizing their interaction with your compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.[12][13]

    • Alumina: Available in neutral, basic, or acidic grades, allowing you to match the stationary phase to your compound's stability profile.

    • Bonded Silica (Diol, Amine): These phases are less acidic than bare silica and can offer different selectivity, making them suitable for sensitive compounds.[3][8][15]

  • Minimize Contact Time: Flash chromatography, by its nature, reduces the time the compound spends on the stationary phase compared to gravity chromatography.[13] Optimizing your gradient to ensure the compound elutes as quickly as possible without sacrificing resolution can further minimize degradation.

Issue 3: I'm observing significant peak tailing in my chromatograms.

Q: My compound produces broad, asymmetric peaks, making separation from nearby impurities difficult. What causes this and how can I improve the peak shape?

A: Peak tailing for polar compounds is often caused by secondary interactions between the analyte and the stationary phase.[9] On silica gel, residual acidic silanol groups can strongly and non-uniformly interact with basic functional groups on your molecule. In reversed-phase, similar issues can arise if the column is not properly end-capped.[9]

Solutions & Scientific Rationale:

  • Adjust Mobile Phase pH: For ionizable compounds, operating at a pH where the molecule is in a single, uncharged state can dramatically improve peak shape by preventing unwanted ionic interactions with the stationary phase.[9][16] The pKa of the alpha-protons of cyclobutanone itself is around 19.7-20.2, so enolization is a consideration under strongly basic conditions.[17] The stability of your specific derivative across the pH range is a critical factor.[10][18]

  • Use a Mobile Phase Additive: Adding a small concentration of a competitive agent to the mobile phase can mask the active sites on the stationary phase. For basic analytes on silica, adding 0.1-1% triethylamine (TEA) or ammonia can improve peak shape.[9] For acidic analytes, adding a small amount of acetic or formic acid can have a similar effect.

  • Choose a High-Quality, End-Capped Column: In reversed-phase HPLC, ensure you are using a modern, high-quality column with robust end-capping. End-capping uses a small, nonpolar silane (like trimethylsilane) to block most of the residual silanol groups, leading to more symmetrical peaks for polar and basic compounds.[11]

Issue 4: My polar cyclobutanone derivative is difficult to crystallize.

Q: I have a relatively pure, non-oily compound, but I'm struggling to get crystals to form from common solvents. What crystallization strategies are effective for polar molecules?

A: Highly polar compounds can be challenging to crystallize because they may be either highly soluble in polar solvents or insoluble in nonpolar solvents, making it difficult to achieve the state of supersaturation required for crystal growth.[19][20]

Solutions & Scientific Rationale:

  • Systematic Solvent Screening: Do not limit yourself to common, low-polarity solvents. Test a wider range of solvents with varying polarities. Highly polar, aprotic solvents like DMSO, DMF, or acetonitrile can be effective for dissolving polar compounds.[20] The goal is to find a solvent (or solvent pair) where your compound is fully soluble when hot but sparingly soluble when cold.[19]

  • Use a Solvent/Anti-Solvent System: This is a powerful technique for polar compounds. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO, methanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water, diethyl ether, or hexanes) until the solution becomes faintly turbid. Gentle warming to redissolve the precipitate followed by slow cooling can yield high-quality crystals.

  • Vapor Diffusion: This method is excellent for small quantities and difficult-to-crystallize compounds.[21] Dissolve your sample in a small vial using a relatively non-volatile "good" solvent. Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[21]

Frequently Asked Questions (FAQs)

Q1: How do I decide between reversed-phase, normal-phase, and HILIC for my polar cyclobutanone derivative?

A1: The choice depends primarily on the polarity of your compound and its impurities. A logical workflow can guide your decision.

G start Start: Crude Sample of Polar Cyclobutanone Derivative solubility Test Solubility: Soluble in Hexanes/EtOAc? start->solubility rp_solubility Soluble in Water/ACN/MeOH? solubility->rp_solubility No np_flash Use Normal-Phase Flash Chromatography (Silica, Alumina) solubility->np_flash Yes hilic_or_rp Compound is Highly Polar rp_solubility->hilic_or_rp Yes hilic Use HILIC (Silica, Diol, Amine) rp_solubility->hilic No (Try DMSO, DMF) rp_retention Run Analytical RP-HPLC: Good retention (k' > 2)? hilic_or_rp->rp_retention rp_flash Use Reversed-Phase Flash or Prep HPLC (C18, Polar-Embedded C18) rp_retention->rp_flash Yes rp_retention->hilic No

Caption: Decision workflow for selecting a purification method.

Q2: What are the best practices for sample loading in flash chromatography with polar compounds?

A2: Proper sample loading is critical for a good separation.

  • Minimal Solvent Volume: If liquid loading, dissolve your sample in the minimum possible volume of a solvent strong enough to solubilize it. Using too much of a strong solvent will cause the sample band to spread on the column, leading to poor resolution.

  • Dry Loading: This is often the superior method for polar compounds.[5] Adsorb your crude material (dissolved in a volatile solvent) onto a small amount of an inert solid support like Celite or silica gel. After evaporating the solvent completely, the resulting dry powder can be loaded directly onto the top of the column. This technique results in a very sharp initial sample band and significantly improves separation.

Q3: Can preparative HPLC be scaled up for larger quantities of polar cyclobutanones?

A3: Yes. Preparative HPLC is a powerful technique for isolating significant quantities of a target compound with high purity.[22] The principles are the same as analytical HPLC, but it uses larger columns and higher flow rates to handle larger sample loads.[22] Methods developed on an analytical HILIC or aqueous-compatible C18 column can be directly scaled up to a preparative system, making it an invaluable tool in drug development.[23]

Data & Protocols

Table 1: Comparison of Primary Chromatographic Modes
FeatureNormal-Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amine, Diol, Zwitterionic)[15][24]
Mobile Phase Nonpolar (e.g., Hexanes/EtOAc)Polar (e.g., Water/ACN, Water/MeOH)[1]High Organic + Aqueous Buffer (e.g., 95:5 ACN/Water)[5]
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first[7]
Best For Nonpolar to moderately polar, organic-soluble compoundsNonpolar to moderately polar, aqueous-soluble compoundsVery polar, water-soluble compounds[2][7]
Cyclobutanone Suitability Good for less polar derivatives. Risk of degradation on silica.Challenging for highly polar derivatives. Requires aqueous-stable phases.Excellent choice for highly polar, water-soluble derivatives. [6]
Experimental Protocol 1: HILIC Flash Chromatography Purification

This protocol provides a general workflow for purifying a highly polar cyclobutanone derivative using HILIC mode on a flash chromatography system.

Objective: To separate a polar cyclobutanone derivative from less polar and more polar impurities.

Materials:

  • Flash chromatography system

  • Pre-packed silica gel, amine, or diol flash column

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • Buffer (e.g., Ammonium Acetate or Formic Acid, if MS compatibility is needed)

  • Crude sample

Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 95:5 (v/v) Acetonitrile:Water + optional buffer (e.g., 10 mM Ammonium Acetate)

    • Solvent B: 50:50 (v/v) Acetonitrile:Water + optional buffer (e.g., 10 mM Ammonium Acetate)

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve ~100 mg of crude sample in a minimal amount of a suitable solvent (e.g., methanol or water).

    • Add ~1-2 g of Celite or silica gel to the solution.

    • Thoroughly mix and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration:

    • Equilibrate the chosen HILIC column (e.g., silica) with 100% Solvent A (or a high-organic starting condition like 98% ACN) for at least 5-10 column volumes. HILIC requires longer equilibration times than reversed-phase to establish the aqueous layer on the stationary phase.[1]

  • Chromatography:

    • Load the prepared dry sample onto the column.

    • Begin the run with a shallow gradient to ensure good separation. A typical starting gradient might be:

      • 0-2 CV: 100% Solvent A

      • 2-15 CV: Gradient from 100% Solvent A to 100% Solvent B

      • 15-20 CV: Hold at 100% Solvent B

    • Monitor the elution using a suitable detector (e.g., UV, ELSD, or MS).

  • Post-Run:

    • Analyze collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

G start HILIC Run Completed problem Problem Encountered? start->problem no_retention Poor or No Retention problem->no_retention Yes, Retention bad_shape Poor Peak Shape problem->bad_shape Yes, Peak Shape success Successful Separation problem->success No sol1 Increase initial % Organic (e.g., from 95% to 98% ACN) no_retention->sol1 sol2 Ensure proper column equilibration (>5 CV) no_retention->sol2 sol3 Match sample diluent to initial mobile phase bad_shape->sol3 sol4 Adjust buffer pH/concentration to control ionization bad_shape->sol4

Caption: Troubleshooting common issues in HILIC separations.

References

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HILIC Purification Strategies for Flash Chrom
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Purification techniques for 2-methylcyclobutan-1-one (distillation, chrom
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • For highly polar compound, how to do the purification?.
  • Separation of Cyclobutanone on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • The Power of Prepar
  • Flash Chromatography: Principles & Applic
  • Preparative HPLC Columns – Efficient Sample Purific
  • Crystalliz
  • Guide for crystalliz
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • How do I make a crystal of highly polar compounds?.
  • Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. PubMed.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Maintenance of pH Stability during Ion-Exchange Chrom
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Optimization

Technical Support Center: Synthesis of 3,3-Disubstituted Cyclobutanones

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted cyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted cyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing these valuable strained-ring systems. Our focus is on anticipating and resolving common experimental challenges, thereby enhancing the efficiency and success of your synthetic endeavors.

I. [2+2] Cycloaddition of Ketenes with Alkenes: A Workhorse with Nuances

The [2+2] cycloaddition of a ketene with an alkene is a cornerstone for constructing the cyclobutanone core. While powerful, this method is not without its challenges, primarily concerning ketene generation, competing side reactions, and control of stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating ketenes for [2+2] cycloadditions?

A1: Ketenes are typically highly reactive and are therefore generated in situ. The two most prevalent methods are:

  • Dehydrohalogenation of Acyl Chlorides: This involves treating an acyl chloride with a non-nucleophilic base, such as triethylamine (Et₃N). This is a widely used and versatile method.

  • Wolff Rearrangement of α-Diazoketones: This method can be induced thermally, photochemically, or with a metal catalyst (e.g., silver salts). It is particularly useful for generating substituted ketenes under milder conditions.

Q2: How does the choice of ketene precursor and generation method impact the reaction outcome?

A2: The choice is critical and depends on the desired substitution pattern and the sensitivity of your substrates. Dehydrohalogenation is often simpler for large-scale synthesis but can be complicated by the formation of triethylammonium chloride, which can sometimes interfere with the reaction. The Wolff rearrangement offers a cleaner reaction profile in many cases but requires the synthesis of the diazoketone precursor, which can be hazardous.

Q3: What is the role of a Lewis acid in ketene-alkene cycloadditions?

A3: Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), can significantly accelerate the reaction rate, improve yields, and alter the diastereoselectivity of the cycloaddition, particularly with unactivated alkenes.[1][2][3][4][5] They function by coordinating to the carbonyl oxygen of the ketene, lowering its LUMO energy and making it more reactive towards the alkene.[4]

Troubleshooting Guide: [2+2] Cycloaddition Reactions

Issue 1: Low Yield of the Desired Cyclobutanone

Possible Cause Troubleshooting Strategy
Inefficient Ketene Generation - Ensure the base (e.g., triethylamine) is of high purity and added slowly to the acyl chloride solution to maintain a steady concentration of the ketene. - For Wolff rearrangement, ensure complete conversion of the diazoketone by monitoring the reaction by TLC or IR (disappearance of the diazo stretch).
Ketene Dimerization - Maintain a low concentration of the ketene by slow addition of the ketene precursor to the reaction mixture containing the alkene. - Use a significant excess of the alkene (2-5 equivalents) to favor the intermolecular [2+2] cycloaddition over dimerization. - Ketenes with bulky substituents are less prone to dimerization.
Alkene Dimerization - This is more common in photochemical [2+2] cycloadditions but can occur thermally with highly reactive alkenes. - Employing a Lewis acid can sometimes favor the desired ketene-alkene cycloaddition.
Product Inhibition (in Lewis acid-catalyzed reactions) - The cyclobutanone product can coordinate to the Lewis acid more strongly than the ketene, leading to catalyst deactivation.[1][2] - A stoichiometric amount of the Lewis acid is often required to overcome this issue.[1][2]

Issue 2: Formation of Undesired Side Products

Side Product Plausible Cause & Mitigation
Ketene Dimer (Diketene or Cyclobutanedione) Cause: The ketene reacts with itself before cycloaddition with the alkene. Mitigation: As mentioned above, slow addition of the ketene precursor and using an excess of the alkene are key. For monosubstituted ketenes, both ester and cyclobutadione dimers can form.[6]
Rearrangement Products Cause: The cyclobutanone product may be unstable under the reaction conditions, especially if acidic or basic byproducts are present. Mitigation: Ensure a thorough workup to remove any residual acid or base. Purification by chromatography on neutral silica gel is recommended.
Polymerization Cause: Highly reactive ketenes or alkenes can polymerize. Mitigation: Maintain a lower reaction temperature and ensure efficient stirring.

II. Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction and its Variants

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for generating oxetanes, which can be precursors to cyclobutanones.[7][8][9][10][11][12] Direct photocycloaddition of enones with alkenes is also a common route to cyclobutanes.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paternò-Büchi reaction?

A1: The reaction proceeds via the photoexcitation of the carbonyl compound to its singlet or triplet excited state. This excited state then adds to the ground-state alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane product.[10]

Q2: How can I control the regioselectivity and stereoselectivity of the reaction?

A2: Regioselectivity is often governed by the stability of the intermediate diradical.[8][12] For instance, the more stable diradical is typically formed by the addition of the excited carbonyl oxygen to the more substituted carbon of the alkene. Stereoselectivity can be influenced by the multiplicity of the excited state (singlet vs. triplet) and steric interactions in the transition state leading to the diradical and in the cyclization step.[7][10]

Troubleshooting Guide: Photochemical [2+2] Cycloadditions

Issue 1: Low Conversion or No Reaction

Possible Cause Troubleshooting Strategy
Incorrect Wavelength of Light - Ensure the light source emits at a wavelength that is absorbed by the carbonyl compound. A broadband mercury lamp is often used, but specific filters may be necessary to excite the desired chromophore selectively.
Quenching of the Excited State - Impurities in the solvent or starting materials can quench the excited state of the carbonyl compound. Ensure all reagents and solvents are of high purity. - Oxygen is an efficient quencher of triplet excited states. Degas the reaction mixture thoroughly by bubbling with nitrogen or argon before and during irradiation.
Low Quantum Yield - Some photochemical reactions have inherently low quantum yields. Increase the irradiation time or use a more powerful lamp.

Issue 2: Formation of a Complex Mixture of Products

Side Product Plausible Cause & Mitigation
Alkene Dimers/Polymers Cause: The alkene may absorb light and undergo its own photochemical reactions. Mitigation: Use a filter to block wavelengths absorbed by the alkene. Alternatively, use a sensitizer that selectively excites the carbonyl compound.
Isomeric Oxetanes Cause: Poor regioselectivity or stereoselectivity. Mitigation: Altering the solvent polarity can sometimes influence the selectivity.[10] For diastereoselectivity, temperature can play a crucial role.[12]
Decomposition Products Cause: The starting materials or product may be unstable to prolonged irradiation. Mitigation: Monitor the reaction progress and stop it once the starting material is consumed. Use a filter to remove high-energy UV light if necessary.

III. Acid-Catalyzed Rearrangements of Cyclobutanones

The inherent ring strain of cyclobutanones makes them susceptible to rearrangement under acidic conditions, which can be both a desired transformation and an unwanted side reaction.[15]

Frequently Asked Questions (FAQs)

Q1: What types of rearrangements can cyclobutanones undergo in the presence of acid?

A1: The most common rearrangement is a ring expansion to form cyclopentanone derivatives. This often proceeds via a Wagner-Meerwein-type shift involving a carbocation intermediate. Ring-opening reactions can also occur, leading to acyclic products.

Q2: What factors influence the outcome of acid-catalyzed rearrangements?

A2: The substitution pattern on the cyclobutanone ring is a key determinant. The presence of groups that can stabilize a positive charge on an adjacent carbon will facilitate rearrangement. The choice of acid and reaction conditions (temperature, solvent) also plays a significant role.

Troubleshooting Guide: Acid-Catalyzed Rearrangements

Issue: Uncontrolled Rearrangement During Synthesis or Workup

Scenario Troubleshooting Strategy
Rearrangement during a reaction intended to preserve the cyclobutanone core - If the reaction generates acidic byproducts, consider adding a non-nucleophilic buffer, such as proton sponge. - Maintain a neutral or slightly basic pH during the reaction if possible.
Rearrangement during aqueous workup - Use a mild bicarbonate solution for neutralization instead of a strong acid or base. - Minimize the time the product is in contact with the aqueous phase. - If the product is particularly acid-sensitive, consider a non-aqueous workup.
Rearrangement during purification by silica gel chromatography - Silica gel is inherently acidic and can induce rearrangement of sensitive compounds. - Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent. Alternatively, use alumina (neutral or basic) or a different purification method like distillation or recrystallization.

IV. Experimental Protocols & Data

Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylketene with Cyclopentene

This protocol is adapted from a procedure reported in Organic Syntheses.[2]

  • Ketene Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diphenylacetyl chloride (1.0 equiv) in dry dichloromethane. Add triethylamine (1.02 equiv) dropwise via syringe. Stir the resulting yellow, heterogeneous mixture at room temperature for 30 minutes.

  • Cycloaddition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add cyclopentene (2.1 equiv) down the walls of the flask. In a separate, oven-dried addition funnel, prepare a solution of ethylaluminum dichloride (2.5 equiv, 1 M in hexanes). Add the Lewis acid solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring & Workup: Stir the reaction at -78 °C for 1 hour after the addition is complete. Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature.

  • Purification: Separate the organic layer and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Reaction Conditions Yield Diastereomeric Ratio (dr) Reference
Thermal20 equiv alkene, 180 °C, 48 h~5%~1:1[2]
Lewis Acid-Promoted2 equiv alkene, EtAlCl₂ (2.5 equiv), -78 °C84%13:1[2]
Visualization of Reaction Mechanisms

G cluster_0 Concerted [2+2] Cycloaddition cluster_1 Stepwise [2+2] Cycloaddition A Ketene + Alkene B [2πs + 2πa] Transition State A->B Thermal C Cyclobutanone B->C D Ketene + Alkene E Zwitterionic Intermediate D->E Lewis Acid F Cyclobutanone E->F Ring Closure

Caption: Concerted vs. Stepwise Mechanisms in [2+2] Cycloadditions.

G Start Low Yield of Cyclobutanone in [2+2] Reaction Cause1 Inefficient Ketene Generation? Start->Cause1 Cause2 Ketene Dimerization? Start->Cause2 Cause3 Product Inhibition (Lewis Acid)? Start->Cause3 Sol1 Optimize base/catalyst, check precursor purity Cause1->Sol1 Sol2 Slow addition of precursor, use excess alkene Cause2->Sol2 Sol3 Use stoichiometric Lewis Acid Cause3->Sol3

Caption: Troubleshooting Workflow for Low Yields in [2+2] Cycloadditions.

V. References

  • D'Auria, M. (2008). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 13(5), 1127-1157. [Link]

  • D'Auria, M. (2006). Regio- and stereoselectivity in the Paternò-Büchi reaction on furan derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 182(2), 121-130. [Link]

  • Li, W., et al. (2024). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Molecules, 29(7), 1549. [Link]

  • D'Auria, M., & Racioppi, R. (2014). The Paternò-Büchi reaction on furan: a theoretical study. Theoretical Chemistry Accounts, 133(1), 1-10. [Link]

  • Abe, M., et al. (2004). Mechanism of Stereo- and Regioselectivity in the Paternò−Büchi Reaction of Furan Derivatives with Aromatic Carbonyl Compounds: Importance of the Conformational Distribution in the Intermediary Triplet 1,4-Diradicals. Journal of the American Chemical Society, 126(10), 3112-3121. [Link]

  • Wang, Y., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

  • DeRatt, L. G., & Thomson, R. J. (2014). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society, 136(49), 17030-17033. [Link]

  • Asahara, H. (2010). Mechanistic Study on Acid-Catalyzed Novel Rearrangement of Homobenzoquinone Epoxide. Osaka University. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. [Link]

  • Zhang, W., et al. (2015). Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. The Journal of Organic Chemistry, 80(16), 8234-8242. [Link]

  • Krumpolc, M., & Roček, J. (1981). Cyclobutanone. Organic Syntheses, 60, 20. [Link]

  • long, J. (2018, March 21). Acid Catalysed Ring Expansion – Mechanism? Chemistry Stack Exchange. [Link]

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  • Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2165-2178. [Link]

  • Hyatt, I. F. D., & Brown, M. K. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Ware, J. H., et al. (2024). The Photochemistry of Rydberg-Excited Cyclobutanone: Photoinduced Processes and Ground State Dynamics. The Journal of Chemical Physics, 160(15). [Link]

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  • Piras, P. P., et al. (2014). Enantioselective Organocatalyzed Desymmetrization of 3-Substituted Cyclobutanones through Michael Addition to Nitroalkenes. The Journal of Organic Chemistry, 79(23), 11540-11547. [Link]

  • Kuhlman, T. S., et al. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics, 160(15). [Link]

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  • Li, Z., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Nature Communications, 14(1), 1-11. [Link]

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  • Wang, Y., et al. (2023). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters. Chemical Science, 14(30), 8116-8121. [Link]

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  • Zhang, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Frontiers in Chemistry, 12. [Link]

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Sources

Troubleshooting

Technical Guide: Optimization of Reaction Conditions for Aminomethylation of Cyclobutanones

Version: 2.1 Last Updated: February 17, 2026 Department: Process Chemistry & Synthesis Support Executive Summary & Mechanistic Overview The aminomethylation of cyclobutanones is a high-value transformation for generating...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 Last Updated: February 17, 2026 Department: Process Chemistry & Synthesis Support

Executive Summary & Mechanistic Overview

The aminomethylation of cyclobutanones is a high-value transformation for generating


-amino ketone scaffolds, which are critical pharmacophores in neuroscience (e.g., NMDA antagonists) and infectious disease research. However, the inherent ring strain of the cyclobutane core (~26 kcal/mol) introduces unique instability not seen in cyclopentanones or cyclohexanones.

The Core Challenge: Standard Mannich conditions (HCHO/Amine/Acid) often lead to ring-opening or uncontrolled elimination (formation of reactive


-methylene cyclobutanones).

The Solution: This guide prioritizes kinetic control using pre-formed iminium salts (Eschenmoser’s salt) or silyl enol ethers to bypass the harsh equilibrium conditions of traditional Mannich reactions.

Technical Support Hub: Troubleshooting & Optimization

Category A: Reaction Setup & Reagent Selection

Q1: Why is my direct Mannich reaction (Paraformaldehyde/Amine/HCl) yielding a complex mixture of tars? A: Cyclobutanones are prone to acid-catalyzed aldol-like polymerization and ring-opening.

  • Diagnosis: High acid concentration promotes the formation of the exocyclic enone (

    
    -methylene cyclobutanone), which is a potent Michael acceptor. It rapidly polymerizes or reacts with excess amine.
    
  • Solution: Switch to Eschenmoser’s Salt (

    
    ).[1][2] This reagent provides a pre-formed electrophile, allowing the reaction to proceed at lower temperatures without free formaldehyde or strong protic acids.
    

Q2: I need to introduce a specific amine, not dimethylamine. Can I still use the salt method? A: Yes, but you must generate the specific iminium salt in situ or pre-form it.

  • Protocol: React your secondary amine with paraformaldehyde and TMSCl (Trimethylsilyl chloride) to generate the corresponding dialkyliminium chloride.

  • Advantage: This avoids water generation, which is detrimental to cyclobutanone stability.

Q3: Which solvent system is optimal for minimizing ring expansion? A: Avoid protic solvents (MeOH, EtOH) if using Lewis acids, as they can act as nucleophiles attacking the carbonyl.

  • Recommendation: Use Dichloromethane (DCM) or Acetonitrile (MeCN) .

  • Optimization: For Eschenmoser’s salt reactions, DCM is standard. If solubility is an issue, a 10:1 DCM/MeCN mixture is effective.

Category B: Optimization Parameters (The "Fine-Tuning")

Q4: My conversion is low (<40%). Should I increase the temperature? A: NO. Increasing temperature above 40°C significantly increases the risk of retro-aldol ring opening or elimination to the exocyclic alkene.

  • Step 1: Check the enolization. If using a direct method, the cyclobutanone may not be enolizing efficiently.

  • Step 2 (Preferred): Convert the cyclobutanone to its Silyl Enol Ether (SEE) first. The SEE is more nucleophilic than the ketone and reacts with Eschenmoser’s salt at -78°C to 0°C.

  • Step 3: If using direct aminomethylation, add a Lewis Acid promoter like

    
     (5-10 mol%) rather than heating.
    

Q5: How do I control regioselectivity in 2-substituted cyclobutanones? A: Regiocontrol is dictated by the enolization method.

  • Kinetic Control (LDA, -78°C): Favors deprotonation at the less substituted

    
    -position (forming the less substituted enolate).
    
  • Thermodynamic Control (TMSCl/Et3N/DMF, reflux): Favors the more substituted enolate (Zaitsev-like), leading to quaternary center formation.

  • Note: Aminomethylation at a quaternary center is sterically difficult and often low-yielding. Kinetic control is usually the target.

Category C: Isolation & Stability

Q6: The product decomposes during silica gel chromatography. How do I purify it? A:


-aminocyclobutanones are basic and can undergo "Hoffman-like" elimination on acidic silica.
  • Fix 1: Pre-treat the silica gel with 2-5% Triethylamine (Et3N) in the eluent to neutralize acidic sites.

  • Fix 2: Use Alumina (Neutral) instead of silica.

  • Fix 3: Isolate as the hydrochloride salt. Precipitate the product from the organic layer using ethereal HCl (if the cyclobutane ring can withstand the brief acidic shock—test on small scale).

Visualizing the Chemistry

Figure 1: Reaction Pathways & Critical Decision Points

This diagram illustrates the mechanistic divergence between the stable Mannich base and the unstable side products.

ReactionPathways cluster_reagents Reagent Choice Substrate Cyclobutanone Enol Enol / Silyl Enol Ether Substrate->Enol Activation (Acid or Base) Product β-Aminocyclobutanone (Target) Enol->Product C-C Bond Formation (Kinetic Control) Iminium Iminium Ion (Eschenmoser's Salt) Iminium->Product Electrophile Elimination α-Methylene Cyclobutanone (Unstable Michael Acceptor) Product->Elimination Heat or Excess Acid (- HNR2) Polymer Polymers / Tars Elimination->Polymer Polymerization

Caption: Kinetic control (Green path) prevents the formation of the reactive exocyclic enone (Red path).

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix when optimizing reaction conditions.

Troubleshooting Start Issue Encountered Problem1 Low Conversion? Start->Problem1 Problem2 Complex Mixture / Tars? Start->Problem2 Problem3 Product Decomp on Column? Start->Problem3 Sol1 Switch to Silyl Enol Ether + Eschenmoser's Salt Problem1->Sol1 If Direct Mannich fails CheckTemp Check Temp > 40°C? Problem2->CheckTemp Silica Acidic Silica? Problem3->Silica CheckTemp->Sol1 No (Reagent Issue) ReduceTemp Cool to 0°C or -78°C CheckTemp->ReduceTemp Yes NeutSilica Use Neutral Alumina or 2% Et3N/Silica Silica->NeutSilica

Caption: Step-by-step logic for diagnosing yield and purity issues.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Silyl Enol Ether Method)

Recommended for high-value substrates where regioselectivity and yield are paramount.

Reagents:

  • Cyclobutanone substrate (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • TMSCl (1.2 equiv)

  • Eschenmoser’s Salt (

    
    ) (1.1 equiv)
    
  • DCM (Anhydrous)

Step-by-Step:

  • Enol Ether Formation: To a solution of LDA in THF at -78°C, add the cyclobutanone dropwise. Stir for 30 min. Add TMSCl.[3] Allow to warm to RT. Perform aqueous workup and rapid concentration. Do not purify on silica.

  • Aminomethylation: Suspend Eschenmoser’s salt in anhydrous DCM (0.5 M) under Argon.

  • Addition: Add the crude silyl enol ether (dissolved in DCM) to the suspension at 0°C (or RT if sluggish).

  • Monitoring: The suspension will clear as the salt is consumed. Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Quench: Pour into saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography on neutral alumina or Et3N-treated silica.

Protocol B: Direct Aminomethylation (Lewis Acid Catalyzed)

Recommended for simple, symmetrical cyclobutanones.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Secondary Amine (1.1 equiv)

  • 
     or 
    
    
    
    (10 mol%)
  • Solvent: Acetonitrile

Step-by-Step:

  • Mix amine, paraformaldehyde, and Lewis Acid in MeCN. Stir for 15 min to generate the iminium species in situ.

  • Add cyclobutanone.[4]

  • Stir at RT for 4-12 hours.

  • Note: If elimination is observed (new UV-active spot with lower Rf), cool the reaction to 0°C.

Data & Comparison

Table 1: Comparison of Aminomethylation Methods for Cyclobutanones
ParameterMethod A: Classical Mannich (HCl)Method B: Eschenmoser's Salt (Direct)Method C: Silyl Enol Ether (Stepwise)
Reaction pH Acidic (< 2.0)Neutral / Mildly AcidicNeutral
Temperature Reflux often requiredRT-78°C to 0°C
Ring Opening Risk High ModerateLow
Regiocontrol Poor (Thermodynamic mix)ModerateExcellent (Pre-determined)
Yield (Typical) 30-50%50-70%75-90%
Use Case Simple, robust substratesGeneral synthesisComplex/Chiral substrates

References

  • Direct Catalytic Synthesis of β-acylamino Cyclobutanones: Title: Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions.[5] Source: Organic & Biomolecular Chemistry, 2016. URL:[Link]

  • Eschenmoser's Salt Reagent Guide: Title: Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[2] Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS). URL:[Link]

  • Cyclobutanone Desymmetrization: Title: Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity.[6][7] Source: Angewandte Chemie International Edition, 2020.[7] URL:[Link]

  • Mannich Reaction Mechanism & Troubleshooting: Title: The Mannich Reaction: Mechanisms and Troubleshooting.[8] Source: Organic Chemistry Portal.[9] URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Multi-Step Cyclobutane Synthesis

Welcome to the technical support center for multi-step cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the strain...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for multi-step cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the strained cyclobutane ring. The inherent challenges in forming this four-membered carbocycle can often lead to frustratingly low yields.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis due to its unique three-dimensional geometry and inherent ring strain, which can impart novel pharmacological properties.[2][3] However, these same properties make its synthesis a significant challenge. This guide will equip you with the knowledge to diagnose and resolve common issues, ultimately improving your reaction outcomes.

I. Troubleshooting [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the union of two unsaturated molecules.[2][3] This reaction can be initiated by light (photocycloaddition), heat, or transition metal catalysis. Despite its prevalence, it is often plagued by low yields and competing side reactions.

FAQ 1: My photochemical [2+2] cycloaddition is resulting in a complex mixture of products with a low yield of the desired cyclobutane. What are the primary contributing factors?

Low yields and product mixtures in photochemical [2+2] cycloadditions often stem from several key issues:

  • Intersystem Crossing and Triplet State Population: For many enone-based photocycloadditions, the reaction proceeds through the triplet excited state of the enone.[1][3][4] Inefficient intersystem crossing from the initial singlet excited state to the triplet state can significantly reduce the quantum yield.

  • Side Reactions of the Diradical Intermediate: The reaction proceeds through a 1,4-diradical intermediate which can undergo alternative reactions besides ring closure to the desired cyclobutane.[3][4] These include fragmentation and disproportionation.

  • Photodegradation of Starting Materials or Products: Prolonged exposure to UV light can lead to the decomposition of your starting materials or the desired cyclobutane product.

  • Regio- and Stereoselectivity Issues: The cycloaddition of unsymmetrical alkenes can lead to a mixture of head-to-head and head-to-tail regioisomers, as well as syn and anti stereoisomers.[1][5]

Troubleshooting Workflow for Low-Yielding Photochemical [2+2] Cycloadditions

A Low Yield in Photochemical [2+2] B Optimize Triplet Sensitization A->B Inefficient triplet state population? C Control Reaction Time and Temperature A->C Product or starting material degradation? D Modify Substrate Electronics/Sterics A->D Poor regio-/stereo- selectivity? E Solvent Selection A->E Solvent effects suspected? B->C Sensitizer added, still low yield F Successful Optimization B->F Yield Improved C->D Time/temp optimized, still low yield C->F Yield Improved D->E Substrate modified, still low yield D->F Yield Improved E->B E->F Yield Improved

Caption: Troubleshooting decision tree for low-yielding photochemical [2+2] cycloadditions.

Detailed Troubleshooting Steps:
  • Enhance Triplet State Population with a Sensitizer: If your substrate has poor intersystem crossing efficiency, the addition of a triplet sensitizer is crucial.[4]

    • Common Sensitizers: Acetone and benzophenone are widely used sensitizers.[4] Acetone can often be used as the solvent itself.

    • Mechanism of Action: The sensitizer absorbs the light, undergoes efficient intersystem crossing to its triplet state, and then transfers this energy to your reactant, promoting it to its triplet state.[2]

  • Control Reaction Time and Temperature:

    • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction progress and stop it once the starting material is consumed or the product concentration plateaus to prevent photodegradation.

    • Low-Temperature Conditions: Running the reaction at lower temperatures can sometimes suppress side reactions and improve selectivity.

  • Address Regio- and Stereoselectivity:

    • Substrate Modification: The electronic properties of the substituents on the alkenes can influence the regioselectivity. Generally, the reaction favors a "head-to-tail" orientation due to electronic factors.[1]

    • Chiral Auxiliaries and Catalysts: For enantioselective cycloadditions, the use of chiral catalysts or auxiliaries is necessary.[2][6]

  • Solvent Choice: The polarity of the solvent can influence the stability of the excited state and the diradical intermediate. Experiment with a range of solvents from non-polar (e.g., hexane, benzene) to polar aprotic (e.g., acetonitrile, acetone).

FAQ 2: My thermal [2+2] cycloaddition of a ketene with an alkene is failing. What are the common pitfalls?

Thermal [2+2] cycloadditions are generally more limited than their photochemical counterparts due to orbital symmetry constraints.[7] However, the reaction of ketenes with alkenes is a notable exception and a powerful method for synthesizing cyclobutanones.[8]

  • Ketene Instability: Ketenes are highly reactive and can readily dimerize or polymerize if their concentration becomes too high.

  • Substrate Reactivity: Electron-rich alkenes are generally better partners for cycloaddition with electron-poor ketenes.

  • Steric Hindrance: Significant steric bulk on either the ketene or the alkene can impede the cycloaddition.

Experimental Protocol: In Situ Generation of Dichloroketene for [2+2] Cycloaddition

This protocol describes the in situ generation of dichloroketene from trichloroacetyl chloride and its subsequent reaction with an alkene.

Materials:

  • Alkene (e.g., cyclopentene)

  • Trichloroacetyl chloride

  • Activated zinc (or triethylamine)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere.

  • Dissolve the alkene and activated zinc in anhydrous ether.

  • Slowly add a solution of trichloroacetyl chloride in anhydrous ether to the stirred suspension via the dropping funnel over several hours. The slow addition is crucial to keep the concentration of the ketene low and prevent polymerization.

  • After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove excess zinc and zinc chloride.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclobutanone derivative by column chromatography or distillation.

II. Troubleshooting Intramolecular Ring-Closing Reactions

The formation of a cyclobutane ring via intramolecular cyclization, such as the reaction of a 1,4-dihalobutane with a nucleophile, is another common strategy. However, this method can be hampered by competing intermolecular reactions and unfavorable ring strain.

FAQ 3: My attempt to synthesize a cyclobutane derivative via intramolecular cyclization of a 1,4-dihalobutane with malonic ester is giving a low yield of the desired product and a significant amount of polymeric material. How can I favor the intramolecular pathway?

The competition between intramolecular cyclization and intermolecular polymerization is a classic challenge in ring-forming reactions. The key to favoring the desired cyclization is to employ high-dilution conditions.

  • High-Dilution Principle: By performing the reaction at a very low concentration of the starting material, the probability of one end of the molecule finding the other end (intramolecular reaction) becomes greater than the probability of it reacting with another molecule (intermolecular reaction).

Troubleshooting Strategies for Intramolecular Cyclization:
StrategyRationale
High-Dilution Conditions Reduces the rate of intermolecular side reactions, favoring the desired intramolecular ring closure.
Slow Addition of Substrate Maintains a low instantaneous concentration of the reactant, further promoting intramolecular cyclization.
Choice of Base and Solvent The nature of the base and solvent can influence the reaction rate and the conformation of the substrate, potentially favoring cyclization.
Template Effects In some cases, metal ions can act as templates, holding the reactive ends of the molecule in proximity to facilitate cyclization.
Experimental Protocol: Cyclobutane Carboxylic Acid Synthesis via Malonic Ester Alkylation and Decarboxylation

This multi-step synthesis illustrates the intramolecular cyclization of a dihaloalkane with diethyl malonate.

Step 1: Dialkylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To a stirred solution of diethyl malonate in ethanol, add the sodium ethoxide solution.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Reflux the mixture for several hours.

  • Add a second equivalent of sodium ethoxide followed by slow addition of the alkyl halide for the second alkylation.

  • Work up the reaction to isolate the diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolyze the diester using a strong base like potassium hydroxide in ethanol.

  • Acidify the reaction mixture to form the dicarboxylic acid.

  • Heat the dicarboxylic acid to induce decarboxylation, yielding cyclobutane carboxylic acid.[9]

Note: The success of the initial cyclization step is highly dependent on maintaining high dilution.[10] A study on the condensation of trimethylene dibromide with sodio malonic ester found that yields could be improved to as high as 60% by carefully controlling the addition rates of the reactants.[10]

III. Troubleshooting Wittig and Grignard Reactions in Cyclobutane Synthesis

Wittig and Grignard reagents are powerful tools in organic synthesis, but their application in constructing or modifying cyclobutane rings can be challenging due to the unique reactivity of these strained systems.

FAQ 4: I am attempting to perform a Wittig reaction on a cyclobutanone derivative, but the reaction is sluggish and gives a poor yield of the desired alkene. What could be the issue?

The reactivity of carbonyl compounds in the Wittig reaction can be influenced by steric hindrance around the carbonyl group. While cyclobutanone itself is relatively unhindered, substituted derivatives can present challenges.

  • Steric Hindrance: Bulky substituents adjacent to the carbonyl group can hinder the approach of the phosphorus ylide.

  • Ylide Stability: The reactivity of the Wittig reagent is crucial. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive than stabilized ylides (e.g., those with an adjacent electron-withdrawing group) and may be necessary for less reactive ketones.[11][12]

  • Base Selection: The choice of base for generating the ylide is important. Strong, non-nucleophilic bases like n-butyllithium or sodium hydride are typically required for non-stabilized ylides.

Troubleshooting Workflow for Wittig Reactions on Cyclobutanones

A Low Yield in Wittig Reaction B Increase Ylide Reactivity A->B Sluggish reaction? C Optimize Reaction Conditions (Temp, Time) A->C Decomposition or side reactions? B->C More reactive ylide used, still low yield E Successful Olefination B->E Yield Improved D Consider Alternative Olefination Methods C->D Conditions optimized, still low yield C->E Yield Improved D->E Yield Improved

Caption: Decision-making process for troubleshooting Wittig reactions involving cyclobutanones.

FAQ 5: My Grignard reaction with a cyclobutanone derivative is resulting in a significant amount of a reduced alcohol product instead of the desired tertiary alcohol. Why is this happening and how can I prevent it?

Grignard reagents are not only strong nucleophiles but also potent reducing agents.[13] The reduction of a ketone to a secondary alcohol is a common side reaction, especially with sterically hindered ketones.

  • Steric Hindrance: If the carbonyl carbon is sterically encumbered, the Grignard reagent may act as a hydride donor, leading to reduction rather than addition.

  • Nature of the Grignard Reagent: Grignard reagents with beta-hydrogens are more prone to acting as reducing agents.

  • Reaction Temperature: Lower reaction temperatures generally favor the nucleophilic addition pathway over reduction.

Strategies to Minimize Reduction in Grignard Reactions:
  • Use a Less Hindered Grignard Reagent: If possible, choose a Grignard reagent with less steric bulk.

  • Employ Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium(III) chloride can enhance the nucleophilicity of the organometallic reagent while reducing its basicity, thereby favoring addition over reduction.

  • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to kinetically favor the addition pathway.

IV. Purification and Characterization of Cyclobutane Derivatives

The purification and characterization of cyclobutane products can present their own set of challenges due to their often-similar polarities to byproducts and the complexities of their NMR spectra.

FAQ 6: I am having difficulty purifying my cyclobutane product from the reaction mixture. What are some effective purification strategies?

The choice of purification method will depend on the physical properties of your compound and the impurities present.

  • Column Chromatography: This is the most common method for purifying organic compounds. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.

  • Distillation: For volatile and thermally stable cyclobutane derivatives, distillation can be an effective purification method.[14]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.

FAQ 7: The NMR spectrum of my cyclobutane product is complex and difficult to interpret. What are some key features to look for?

The puckered nature of the cyclobutane ring can lead to complex NMR spectra due to the non-equivalence of protons.[15][16]

  • ¹H NMR: The protons on the cyclobutane ring often appear as complex multiplets in the aliphatic region. The coupling constants can provide information about the stereochemistry of the substituents.

  • ¹³C NMR: The carbon atoms of the cyclobutane ring typically resonate in the range of 15-40 ppm.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be invaluable for assigning the complex proton and carbon signals and determining the connectivity of the molecule.

References

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Chinese Pharmaceutical Sciences, 43(1), 1-15. Retrieved from [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Cason, J., & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of Organic Chemistry, 14(1), 31-36. Retrieved from [Link]

  • Scribd. (n.d.). Recent Advances in The Application of (2 2) Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). General considerations of [2+2] photocycloadditions. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 31). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 19. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • ACS Publications. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 30). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Retrieved from [Link]

  • Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 27). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Retrieved from [Link]

  • Fiveable. (2025, September 15). 12.1 Grignard reagents - Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (2024, October 24). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the primary limitation of a Grignard reaction?. Retrieved from [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Michigan State University. (n.d.). Photochemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • MDPI. (2024, December 15). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • ResearchGate. (2017, February 3). Can anyone guide me in probing a photochemical cycloaddition reaction theoretically?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Cyclobutane Ring Systems

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Cyclobutane Chemistry. As Senior Application Scientists with extensive experience in synthetic and medic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cyclobutane Chemistry. As Senior Application Scientists with extensive experience in synthetic and medicinal chemistry, we understand the unique challenges and opportunities presented by the strained four-membered ring of cyclobutane. Its inherent reactivity, a double-edged sword, can lead to elegant synthetic transformations but also to undesired rearrangements. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to help you maintain the integrity of your cyclobutane systems throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My cyclobutane-containing compound is rearranging during an acid-catalyzed reaction. What is the likely cause and how can I prevent it?

A1: Acid-catalyzed rearrangement of cyclobutanes is a common issue, primarily driven by the formation of a carbocation intermediate. The inherent ring strain of the cyclobutane (approximately 26 kcal/mol) makes it susceptible to ring-opening or expansion to form a more stable five-membered ring (cyclopentyl cation) or a less strained acyclic system.[1][2] The driving forces are the relief of this ring strain and the formation of a more stable carbocation (e.g., secondary to tertiary).[1]

Troubleshooting Guide: Acid-Catalyzed Rearrangements

Symptom Probable Cause Recommended Solution
Formation of cyclopentane or other ring-expanded products.Generation of a carbocation on or adjacent to the cyclobutane ring.Avoid Protic Acids: Use Lewis acids instead of Brønsted acids. Lewis acids can coordinate with functional groups without generating a "free" carbocation on the ring.[3] Lower the Temperature: Running the reaction at lower temperatures can disfavor the rearrangement pathway, which typically has a higher activation energy. Use a Non-Polar Solvent: Solvents with low dielectric constants can destabilize the formation of charged intermediates like carbocations.
A complex mixture of rearranged and unrearranged products.Competing reaction pathways due to a highly reactive carbocation.Employ Bulky Protecting Groups: Introducing sterically demanding groups on the cyclobutane ring can disfavor the conformational changes required for rearrangement.[4] Choose a Milder Lewis Acid: If using a Lewis acid, select one that is less oxophilic or has a lower propensity to promote carbocation formation. For example, Sc(OTf)₃ has been used for diastereoselective ring-opening of bicyclobutanes with minimal rearrangement.[3]

Experimental Protocol: Lewis Acid-Catalyzed Acylation without Rearrangement

This protocol describes the acylation of a cyclobutane-containing alcohol using a mild Lewis acid to prevent carbocation-mediated rearrangement.

  • Materials:

    • Cyclobutane-containing alcohol (1.0 equiv)

    • Anhydrous dichloromethane (DCM)

    • Pyridine (1.2 equiv)

    • Acetyl chloride (1.1 equiv)

    • Scandium triflate (Sc(OTf)₃) (0.1 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. Dissolve the cyclobutane-containing alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine, followed by the slow, dropwise addition of acetyl chloride. d. Add Sc(OTf)₃ to the reaction mixture. e. Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. g. Separate the organic layer, and extract the aqueous layer with DCM. h. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography.

Q2: I am observing thermal decomposition of my cyclobutane derivative. What strategies can I employ to improve its thermal stability?

A2: Thermal rearrangements of cyclobutanes often proceed through a diradical intermediate, leading to cycloreversion (fragmentation into two alkene molecules) or stereomutation.[5] The stability of this diradical intermediate and the overall activation energy for the process are influenced by the substitution pattern on the ring.

Troubleshooting Guide: Thermal Rearrangements

Symptom Probable Cause Recommended Solution
Formation of alkene fragments.Cycloreversion through a diradical intermediate.Introduce Stabilizing Substituents: Electron-withdrawing groups like cyano or ester groups can stabilize the cyclobutane ring and increase the activation energy for thermal decomposition.[6] Conformational Restraint: Fusing the cyclobutane to another ring system can create conformational rigidity that disfavors the formation of the necessary transition state for rearrangement.[6]
Isomerization of substituents.Stereomutation via a diradical intermediate.Use Microwave Irradiation for Controlled Heating: For some vinylcyclobutane rearrangements, microwave heating can provide rapid and controlled energy input, sometimes leading to cleaner reactions and higher yields of the desired product compared to conventional heating.[7]

Quantitative Data: Substituent Effects on Cyclobutane Strain Energy

The inherent strain energy of a cyclobutane ring can be influenced by substituents. This table provides a summary of calculated strain energies for substituted cyclobutanes, illustrating how substitution can impact stability.

Compound Calculated Strain Energy (kcal/mol) Reference
Cyclobutane26.3[1][8]
Methylcyclobutane~25[4]
1,1-Dimethylcyclobutane~18[4]

Note: Strain energy calculations can vary based on the theoretical model used.

Q3: How can I use photochemical methods to synthesize cyclobutanes while minimizing the risk of subsequent rearrangements?

A3: Photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. However, the electronically excited state of the cyclobutane product can sometimes lead to unwanted rearrangements.[9][10] Careful control of the reaction conditions is crucial.

Troubleshooting Guide: Photochemical Reactions

Symptom Probable Cause Recommended Solution
Formation of rearranged photoproducts.Excitation of the cyclobutane product to a reactive state.Use a Photosensitizer: Employ a triplet sensitizer (e.g., benzophenone) to populate the triplet excited state of one of the alkene reactants. The resulting cyclobutane is formed in the ground state, reducing the likelihood of further photochemical reactions.[11] Control the Wavelength of Light: Use a light source with a wavelength that is absorbed by the reactants but not by the product. This can be achieved using appropriate filters or by selecting a light source (e.g., LED) with a narrow emission spectrum.[12]
Low diastereoselectivity.Non-specific approach of the reactants.Utilize a Chiral Template: A chiral template can pre-organize the reactants, leading to a highly diastereoselective and enantioselective cycloaddition.[13]

Experimental Workflow: Template-Directed Photochemical [2+2] Cycloaddition

This workflow illustrates the use of a covalent template to achieve a diastereocontrolled photochemical [2+2] cycloaddition.[13]

G cluster_0 Step 1: Template Attachment cluster_1 Step 2: Photocycloaddition cluster_2 Step 3: Template Cleavage A α,β-Unsaturated Carboxylic Acid C Template-Bound Substrate A->C B Covalent Template (e.g., 1,8-dihydroxynaphthalene) B->C D UV Irradiation (Solid State or Suspension) C->D E Diastereomerically Pure Cyclobutane Adduct D->E F Hydrolysis E->F Base G Unsymmetrical β-Truxinic Acid F->G

Caption: Workflow for a template-directed photochemical [2+2] cycloaddition.

Advanced Strategies for Preventing Rearrangement

Q4: Can I use protecting groups to sterically hinder rearrangement?

A4: Yes, the use of bulky protecting groups is an effective strategy. The Thorpe-Ingold effect suggests that gem-disubstitution on a carbon atom can decrease the bond angle between the substituents and increase the angle between the other two bonds, which can influence ring stability and reactivity.[4] Introducing bulky groups can create a high energetic barrier for the conformational changes required for ring expansion or cleavage. For instance, a bulky tris(trimethylsilyl)silyl (TTMSS) protecting group has been used to stabilize cationic intermediates and prevent rearrangement during cyclobutane synthesis.[14]

Q5: Are there specific catalysts that can promote desired reactions on cyclobutanes without causing rearrangement?

A5: Transition metal catalysis offers a powerful tool for the selective functionalization of cyclobutanes. For example, palladium-catalyzed C-H functionalization can be used to introduce aryl groups onto a cyclobutane ring with high stereocontrol, using a directing group to guide the reaction.[15] Similarly, Lewis acids like Bi(OTf)₃ have been shown to catalyze the diastereoselective ring-opening of bicyclobutanes with carbon nucleophiles, affording functionalized cyclobutanes in good yields and with high selectivity, avoiding unwanted rearrangements.[3]

Logical Relationship: Catalyst Selection and Reaction Outcome

G cluster_0 Reaction Conditions cluster_1 Intermediate cluster_2 Primary Outcome A Brønsted Acid (e.g., HCl) D Carbocation A->D B Mild Lewis Acid (e.g., Sc(OTf)₃) E Coordinated Complex B->E C Transition Metal Catalyst (e.g., Pd(OAc)₂) F Organometallic Intermediate C->F G Rearrangement / Ring Expansion D->G H Selective Functionalization E->H I Controlled C-H Activation F->I

Caption: Influence of catalyst choice on the reaction pathway of cyclobutane derivatives.

References

  • Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1044. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Group Meeting. [Link]

  • Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. [Link]

  • Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–41. [Link]

  • Doering, W. von E., & DeLuca, J. P. (2003). Conformational restraint in thermal rearrangements of a cyclobutane: 3,4-dicyanotricyclo[4.2.2.0(2,5)]decane. Journal of the American Chemical Society, 125(35), 10608–10614. [Link]

  • Kakiuchi, K., & Hori, K. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

  • Koolman, H., & de Meijere, A. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1540. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136–154. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. [Link]

  • Paderes, M. C., & Jorgensen, W. L. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(7), 2533–2537. [Link]

  • Panda, S., & Biju, A. T. (2022). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science, 13(28), 8348–8354. [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]

  • Smyth, M., & Baumann, M. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synlett, 34(03), 259-264. [Link]

  • Trost, B. M., & Shuey, C. D. (1992). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538–15572. [Link]

  • Wang, Y.-M., Bruno, N. C., Placeres, A. L., Zhu, J., & Buchwald, S. L. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2067–2077. [Link]

  • Wikipedia. (2023, June 7). Ring strain. [Link]

  • Zhang, X., & Ready, J. M. (2015). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 137(40), 12992–12995. [Link]

  • Zhang, Z., Chen, J., & Feng, X. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science, 13(20), 5946–5952. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]

  • Master Organic Chemistry. (2020, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • PubMed. (2015, October 5). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. [Link]

  • ResearchGate. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review - Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2002, March 19). The Effect of Substituents on the Strain Energies of Small Ring Compounds. [Link]

  • Chemistry Stack Exchange. (2020, March 26). Quantitative measurement of ring strain. [Link]

  • Thieme. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

  • ACS Publications. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]

  • RSC Publishing. (2022, May 10). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... [Link]

  • ResearchGate. (n.d.). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. [Link]

  • PubMed. (2003, September 3). Conformational restraint in thermal rearrangements of a cyclobutane: 3,4-dicyanotricyclo[4.2.2.0(2,5)]decane. [Link]

  • Organic Chemistry Portal. (2004, June 15). Microwave Chemistry: Vinyl Cyclobutane Rearrangements, Diels-Alder, Suzuki-Miyaura, Solid-Phase Synthesis of Indol-2-ones. [Link]

  • ACS Publications. (2024, December 19). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

  • PubMed. (2015, October 5). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. [Link]

  • NIH. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. [Link]

  • ACS Publications. (2003, March 15). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

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Optimization

Addressing solubility issues of aminomethyl hydroxymethyl cyclobutanones

Subject: Solubility & Stability Optimization Guide Ticket Priority: High (Compound Stability Risk) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility & Stability Optimization Guide Ticket Priority: High (Compound Stability Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support center for Aminomethyl Hydroxymethyl Cyclobutanones (AMH-CBs) .

If you are accessing this guide, you are likely facing a common paradox inherent to this scaffold: conditions that favor solubility often trigger degradation.

The AMH-CB scaffold combines a strained, electrophilic cyclobutanone ring with a nucleophilic aminomethyl group and a polar hydroxymethyl moiety. This creates a "spring-loaded" system. In the free base form, the amine can attack the ketone (inter- or intramolecularly), leading to polymerization or Schiff base formation [1]. Furthermore, the lattice energy of these compact, zwitterionic molecules often resists dissolution in standard organic solvents.

This guide provides self-validating protocols to solubilize these compounds while suppressing their inherent reactivity.

Diagnostic Decision Matrix

Before attempting to dissolve your sample, use this decision tree to determine the optimal solvent system based on your compound's physical state and intended application.

Solubility_Workflow Start START: Characterize Sample State Physical State? Start->State Oil Oil / Gum (Likely Free Base) State->Oil Solid Crystalline Solid (Likely Salt Form) State->Solid Target Target Application? Oil->Target Solid->Target Aq_Assay Aqueous Biological Assay Target->Aq_Assay Bio Org_Rxn Organic Synthesis Target->Org_Rxn Chem Action_Acid PROTOCOL A: In-Situ Protonation (pH < 6.0) Aq_Assay->Action_Acid If Oil Action_Direct Dissolve in Water/Buffer (Monitor pH Drift) Aq_Assay->Action_Direct If Solid Action_Cosolvent PROTOCOL B: Polar Organic + Acid (MeCN/MeOH + TFA) Org_Rxn->Action_Cosolvent

Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on the physical form of the AMH-CB derivative.

Troubleshooting & FAQs
Issue 1: "My compound won't dissolve in neutral water or PBS."

Diagnosis: You are likely working with the free base form or a zwitterion at its isoelectric point. Technical Insight: The aminomethyl group (pKa ~9.5) and the cyclobutanone are lipophilic enough to prevent water solubility when uncharged. However, the crystal lattice energy is high due to hydrogen bonding between the hydroxyl and amine groups [2]. Solution:

  • Do not heat. Heating cyclobutanones accelerates ring expansion or polymerization.

  • Acidify. Drop the pH to < 6.0 using stoichiometric HCl or Methanesulfonic acid. This protonates the amine (

    
    ), disrupting the crystal lattice and preventing the amine from attacking the ketone.
    
Issue 2: "The solution turns yellow or cloudy over time."

Diagnosis: Chemical Instability (Self-Reaction). Technical Insight: The yellow color typically indicates the formation of imines (Schiff bases) via the reaction of the free amine with the cyclobutanone ketone. This is followed by oligomerization. This reaction is pH-dependent and accelerates in basic or neutral conditions [3]. Solution:

  • Buffer Choice: Avoid nucleophilic buffers like Tris or Glycine , which will react with the cyclobutanone ketone. Use Phosphate , HEPES , or MES .

  • Maintain Acidic pH: Store stock solutions at pH 4–5. Neutralize only immediately before the assay if necessary.

Issue 3: "I see multiple peaks on LC-MS after dissolving in Methanol."

Diagnosis: Hemiacetal/Hemiketal Formation. Technical Insight: Cyclobutanones are highly electrophilic due to ring strain (approx. 26 kcal/mol). In primary alcohols (MeOH, EtOH), the solvent attacks the ketone to form a hemiketal. While often reversible, this complicates analytics and can alter potency [4]. Solution:

  • Switch Solvents: Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) for stock solutions. These are aprotic and will not form hemiacetals.

  • Water is safe(r): While hydration (gem-diol formation) occurs in water, it is usually in rapid equilibrium and less problematic than stable methyl-hemiketals.

Technical Protocols
Protocol A: Controlled Solubilization for Biological Assays

Use this when you have the free base (oil/gum) and need a stable aqueous stock.

Reagents: 0.1 M HCl, Sterile Water, pH Meter.

  • Weighing: Weigh the AMH-CB into a glass vial (avoid plastic if using high concentrations of organic co-solvents initially).

  • Stoichiometry: Calculate the molar amount of compound. Add 1.05 equivalents of 0.1 M HCl.

    • Why? A slight excess of acid ensures the amine is fully protonated, "locking" the nucleophile and protecting the ketone.

  • Dissolution: Vortex gently. If the solution remains turbid, add water dropwise until clear.

  • Verification: Check pH. It should be between 4.0 and 5.5.

  • Usage: Dilute into the assay buffer immediately prior to use.

Protocol B: Solvent Compatibility Matrix

Reference this table before selecting a solvent for storage or synthesis.

SolventSolubility (Salt)Solubility (Free Base)Stability RiskRecommendation
Water (pH < 6) HighModerateLowRecommended (Short term)
Water (pH > 7) LowLowHigh (Polymerization)Avoid
DMSO HighHighModerate (Oxidation)Use for frozen stocks only
Methanol/Ethanol HighHighHigh (Hemiketal)Avoid for storage
Acetonitrile LowModerateLowRecommended (Analysis)
DCM/Chloroform Very LowHighLowSynthesis/Purification only
Mechanistic Visualization: Degradation Pathways

Understanding why solubility fails is key to prevention. The diagram below illustrates the competing pathways between stable solvation and degradation.

Stability_Pathways Compound AMH-CB (Free Base) Protonated Protonated Salt (Stable & Soluble) Compound->Protonated + Acid (HCl) (Protects Ketone) Schiff Schiff Base / Dimer (Insoluble Precipitate) Compound->Schiff Neutral/Basic pH (Amine Attack) Hemiketal Hemiketal (Artifact) Compound->Hemiketal + Alcohol Solvent (Solvent Attack)

Figure 2: Competing chemical pathways. Acidification (Green path) is the only route that ensures both stability and solubility.

References
  • Trost, B. M., & Bogdanowicz, M. J. (1973). Chemistry of cyclobutanones.[1][2][3][4][5] Journal of the American Chemical Society. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Morris, K. R., et al. (1994). Theoretical approaches to physical transformations of active pharmaceutical ingredients during manufacturing and storage. Advanced Drug Delivery Reviews. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Preparation of Water-Soluble Compounds. Academic Press. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one (AMHM-CB) vs. Conventional Amino Acid Surrogates

Topic: Comparative Study of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one with Other Amino Acid Surrogates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one with Other Amino Acid Surrogates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of peptidomimetics and fragment-based drug discovery (FBDD), the transition from linear peptide chains to conformationally restricted scaffolds is a critical strategy for improving metabolic stability and binding affinity.[1][2] 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one (AMHM-CB) represents a high-value, divergent building block that offers distinct advantages over traditional amino acid surrogates.

Unlike standard surrogates such as GABA or simple cyclobutane amino acids (e.g., ACBC), AMHM-CB features a gem-disubstituted quaternary center at the C3 position and a reactive ketone handle . This unique architecture allows for "late-stage diversification" and precise control over backbone geometry, mimicking specific secondary structures (e.g.,


-turns) that linear analogs cannot access.

This guide provides a technical comparison of AMHM-CB against established surrogates, supported by experimental protocols and mechanistic insights.

Chemical Profile & Structural Logic

The Molecule: AMHM-CB
  • IUPAC Name: 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

  • Core Scaffold: Cyclobutanone (4-membered ring with a ketone).

  • Key Features:

    • Geminal Disubstitution (C3): The simultaneous presence of aminomethyl and hydroxymethyl groups creates a quaternary center, enforcing the Thorpe-Ingold effect to restrict conformational freedom.

    • Ketone Functionality (C1): Acts as a versatile electrophile for reductive amination, Strecker reactions, or olefination, unlike static carboxylic acid surrogates.

    • Vectorial Alignment: The 1,3-substitution pattern projects side chains in a defined vector, ideal for bridging distant binding pockets.

Physicochemical Comparison

Estimated properties based on structural fragment analysis.

PropertyAMHM-CB (Scaffold)GABA (Linear Control)ACBC (Cyclic Control)Gabapentin (Bulk Control)
Formula C6H11NO2C4H9NO2C5H9NO2C9H17NO2
MW ( g/mol ) ~129.16103.12115.13171.24
ClogP -0.8 to -0.5-2.3-1.8-1.1
Rotatable Bonds 2312
TPSA (Ų) ~63~63~63~63
Conformational Bias High (Puckered Ring)Low (Flexible)ModerateModerate (Chair)

Comparative Analysis: Performance & Application

AMHM-CB vs. Linear Surrogates (GABA, -Alanine)

Mechanism of Action: Linear amino acids like GABA suffer from high entropic penalties upon binding to a receptor.

  • AMHM-CB Advantage: The cyclobutane ring "pre-organizes" the pharmacophores (amine and hydroxyl/acid equivalent). This reduces the entropy loss (

    
    ) required to adopt the bioactive conformation, potentially increasing potency by 10-100 fold.
    
  • Causality: The gem-disubstitution at C3 prevents the "collapse" of the side chains, maintaining a specific distance between the N-terminus and the C-terminus mimic (the ketone or its derivative).

AMHM-CB vs. 3-Aminocyclobutane-1-carboxylic acid (ACBC)

The "Divergent" Advantage: ACBC is a "dead-end" scaffold—it provides a rigid linker but offers limited opportunities for functionalization without complex synthesis.

  • AMHM-CB Superiority: The ketone in AMHM-CB is a "live" handle.

    • Scenario: If the binding pocket requires a hydrophobic group, the ketone can be converted via Wittig olefination.

    • Scenario: If a transition state mimic is needed, the ketone can be converted to a hydroxyethylene isostere.

  • Stereochemical Control: ACBC exists as cis/trans isomers which are difficult to separate. AMHM-CB's C3 center is achiral until desymmetrized, allowing for stereoselective induction during downstream functionalization.

AMHM-CB vs. Gabapentin (Cyclohexane Systems)

Space Filling: Gabapentin uses a bulky cyclohexane ring to force a gauche conformation.

  • AMHM-CB Precision: The cyclobutane ring is smaller and flatter (puckered) than the cyclohexane chair. This allows AMHM-CB to fit into tighter sub-pockets where Gabapentin would clash sterically. The hydroxymethyl group of AMHM-CB also provides a hydrogen-bond donor/acceptor that the alkyl ring of Gabapentin lacks.

Visualizing the Workflow

The following diagram illustrates the "Divergent Synthesis" capability of AMHM-CB, contrasting it with the linear path of standard amino acids.

DivergentSynthesis cluster_linear Standard Linear Path AMHM AMHM-CB (Core Scaffold) Oxidation Oxidation (RuCl3/NaIO4) AMHM->Oxidation Target: COOH RedAmin Reductive Amination AMHM->RedAmin Target: Amine Wittig Wittig/Horner Olefination AMHM->Wittig Target: Alkyl GemAminoAcid Gem-Disubstituted Amino Acid (Quaternary C) Oxidation->GemAminoAcid Diamines Constrained Diamines RedAmin->Diamines ExoOlefin Exocyclic Olefins Wittig->ExoOlefin LinearAA Linear Amino Acid (e.g., GABA) Peptide Standard Peptide LinearAA->Peptide Coupling Only

Caption: Figure 1. Divergent synthetic utility of AMHM-CB compared to the single-pathway utility of linear amino acids.

Experimental Protocols

Protocol A: Selective Oxidation to Gem-Disubstituted Amino Acid

Objective: Convert the hydroxymethyl group to a carboxylic acid while preserving the ketone (requires protection) or concomitant oxidation if the ketone is the target. Context: Creating a quaternary amino acid for peptide insertion.

  • Protection: Dissolve AMHM-CB (1.0 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq). Stir at RT for 4h to protect the primary amine.
  • Ketalization: Protect the ketone using ethylene glycol (5.0 eq) and p-TsOH (cat.) in refluxing toluene with a Dean-Stark trap.

  • Jones Oxidation:

    • Dissolve the protected intermediate in acetone at 0°C.

    • Add Jones reagent dropwise until the orange color persists.

    • Critical Step: Monitor by TLC. The hydroxymethyl group converts to carboxylic acid.[3]

  • Workup: Quench with iPrOH. Extract with EtOAc.[4]

  • Deprotection (Optional): Hydrolysis of the ketal with aqueous HCl yields the N-Boc-3-amino-3-carboxy-cyclobutanone derivative.

Protocol B: Reductive Amination for Diamine Scaffolds

Objective: Use the ketone handle to attach a second diversity element.

  • Imine Formation: Mix AMHM-CB (1.0 eq) with the desired amine (

    
    , 1.1 eq) in DCE (Dichloroethane).
    
  • Catalysis: Add acetic acid (1.0 eq) to catalyze imine formation. Stir for 1h.

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir overnight at RT.
    
    • Why Acetoxyborohydride? It is milder than

      
       and prevents reduction of the ketone before imine formation.
      
  • Purification: Quench with saturated

    
    . Extract with DCM. The product is a 1,3-diamine  with a rigid cyclobutane spacer.
    

Mechanistic Validation: The "Puckering" Effect

The cyclobutane ring is not planar; it adopts a "puckered" conformation (butterfly shape) to relieve torsional strain.

Puckering Planar Planar Transition State (High Energy) Puckered Puckered Conformation (Ground State ~20-30°) Planar->Puckered Strain Relief (Torsional) Binding Receptor Binding (Induced Fit) Puckered->Binding Pre-organized Vector Note AMHM-CB maintains a fixed distance between N-terminus and C3 substituents, minimizing entropic cost. Puckered->Note

Caption: Figure 2. The thermodynamic advantage of the puckered cyclobutane ring in receptor binding.

References

  • Wessjohann, L. A., et al. (2021). "Cyclobutane amino acids: Synthesis and application in peptidomimetics." Chemical Reviews.

  • Kotha, S., & Lahiri, K. (2005). "Constrained amino acids in peptide design: Cyclobutane derivatives." Bioorganic & Medicinal Chemistry Letters.

  • SpiroChem AG. (2023). "Catalog of Conformationally Restricted Building Blocks: Cyclobutanones." SpiroChem Official Product Guides.

  • Pizzirani, D., et al. (2022). "Diversity-oriented synthesis of cyclobutane pharmacophores." Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024). "Building Blocks for Peptidomimetics: 3,3-Disubstituted Cyclobutanes." Enamine Building Blocks.

(Note: Specific citations for "AMHM-CB" as a named product are derived from general literature on 3,3-disubstituted cyclobutane synthesis and application.)

Sources

Comparative

Validating the Biological Efficacy of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one Derivatives: A Comparative Guide for GABAergic Modulation

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous biological evaluation. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous biological evaluation. This guide provides a comprehensive framework for validating the biological efficacy of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one derivatives, a class of compounds with structural similarities to known neuromodulators. Based on their constrained cyclobutane scaffold, which can offer advantages in potency and selectivity, we hypothesize that these derivatives may act as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1]

This guide will detail a tiered approach to efficacy validation, from initial target engagement to functional cellular responses and selectivity profiling. We will compare the hypothetical performance of these novel derivatives against established GABAergic modulators, providing a scientifically robust pathway for their characterization.

The GABAergic System: A Key Therapeutic Target

The GABAergic system plays a crucial role in regulating neuronal excitability. Its dysregulation is implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. The primary components of this system are GABA receptors (ionotropic GABA-A and metabotropic GABA-B) and GABA transporters (GATs) which regulate the synaptic concentration of GABA.[2][3] Modulators of this system can act as agonists, antagonists, or allosteric modulators, each with distinct therapeutic potential.[4]

A Tiered Approach to Efficacy Validation

A logical and stepwise approach is critical to efficiently and accurately characterize the biological activity of novel compounds. We propose a three-tiered validation process:

Tier 1: Primary Screening - Target Engagement and Affinity

The initial step is to determine if the 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one derivatives directly interact with key components of the GABAergic system. This is typically achieved through radioligand binding assays.

Tier 2: Secondary Screening - Functional Activity

Once binding is confirmed, the next crucial step is to assess the functional consequences of this interaction. Does the compound activate, inhibit, or modulate the receptor or transporter?

Tier 3: Selectivity and Off-Target Profiling

A therapeutically viable compound should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity.

Experimental Protocols

Tier 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one derivatives to GABA-A receptors, GABA-B receptors, and GABA transporters.

Methodology:

  • GABA-A Receptor Binding Assay:

    • Principle: Competitive binding assay using a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine site).[1][5]

    • Procedure:

      • Prepare crude synaptic membranes from rat brain tissue.

      • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

      • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value.

  • GABA Transporter (GAT-1) Uptake Assay:

    • Principle: Measures the ability of the test compound to inhibit the uptake of radiolabeled GABA ([3H]GABA) into cells expressing the GAT-1 transporter.[6][7]

    • Procedure:

      • Culture cells stably expressing GAT-1 (e.g., HEK293-GAT1).

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add [3H]GABA and incubate for a defined period.

      • Wash the cells to remove extracellular [3H]GABA.

      • Lyse the cells and measure the intracellular radioactivity.

      • Determine the IC50 value for the inhibition of GABA uptake.

Data Presentation:

CompoundGABA-A Receptor Binding (Ki, nM)GAT-1 Inhibition (IC50, µM)
Derivative A 501.2
Derivative B >10,0000.5
Derivative C 15015
GABA (Control) 20 (IC50)N/A
Bicuculline (Control) 5 (IC50)>100
Tiagabine (Control) >10,0000.05
Tier 2: Functional Assays

Objective: To characterize the functional activity of the derivatives as agonists, antagonists, or allosteric modulators.

Methodology:

  • Electrophysiology (Two-Electrode Voltage Clamp):

    • Principle: Measures changes in ion flow across the cell membrane in response to the application of the test compound on cells expressing GABA receptors (e.g., Xenopus oocytes injected with GABA-A receptor subunit cRNAs).[8] This is the gold standard for characterizing ion channel modulators.

    • Procedure:

      • Inject Xenopus oocytes with cRNA for specific GABA-A receptor subunits.

      • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

      • Apply GABA (at its EC10-EC20) alone and in the presence of the test compound.

      • Record the changes in chloride current.

      • Positive modulators will enhance the GABA-evoked current, while antagonists will inhibit it.

  • Cell-Based Fluorescence Assays:

    • Principle: Utilizes fluorescent dyes sensitive to changes in membrane potential or intracellular chloride concentration to provide a higher-throughput functional readout.[9][10]

    • Procedure:

      • Culture cells stably expressing the GABA-A receptor of interest.

      • Load the cells with a membrane potential-sensitive dye.

      • Apply the test compound followed by a sub-maximal concentration of GABA.

      • Measure the change in fluorescence using a plate reader.

Data Presentation:

CompoundElectrophysiology (% Modulation of GABA EC20 Current)Cell-Based Assay (EC50, µM)
Derivative A +150%0.8
Derivative B No significant modulation>50
Derivative C -80%2.5 (IC50)
Diazepam (Control) +300%0.05
Bicuculline (Control) -95%0.1 (IC50)

Visualizing the Workflow and Rationale

To conceptualize the validation process, the following diagrams illustrate the experimental workflow and the underlying logic.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Selectivity Profiling T1_GABA_A GABA-A Receptor Binding Assay ([3H]muscimol) T2_Ephys Electrophysiology (Two-Electrode Voltage Clamp) T1_GABA_A->T2_Ephys Hits T1_GAT GABA Transporter Uptake Assay ([3H]GABA) T2_Fluorescence Cell-Based Fluorescence Assay (Membrane Potential) T1_GAT->T2_Fluorescence Hits T3_Selectivity Receptor Subtype Selectivity (α1β2γ2 vs. α5β3γ2) T2_Ephys->T3_Selectivity Active Compounds T2_Fluorescence->T3_Selectivity Active Compounds T3_Off_Target Off-Target Screening (e.g., CEREP panel) T3_Selectivity->T3_Off_Target Selective Compounds

Caption: A tiered experimental workflow for validating the biological efficacy of novel compounds.

logical_relationship Compound 3-(Aminomethyl)-3- (hydroxymethyl)cyclobutan-1-one Derivative Target GABAergic Target (Receptor or Transporter) Compound->Target Binds to Mechanism Mechanism of Action (Agonist, Antagonist, Modulator) Target->Mechanism Leads to Outcome Biological Outcome (e.g., Anxiolytic, Anticonvulsant) Mechanism->Outcome Results in

Caption: The logical relationship from compound interaction to biological outcome.

Comparative Analysis with Alternatives

To contextualize the efficacy of the novel derivatives, it is essential to compare their performance with well-characterized compounds.

FeatureDerivative A (Hypothetical)Derivative B (Hypothetical)Diazepam (Benzodiazepine)Tiagabine (GAT Inhibitor)
Primary Target GABA-A ReceptorGABA Transporter (GAT-1)GABA-A Receptor (α-subunits)GABA Transporter (GAT-1)
Mechanism Positive Allosteric ModulatorUptake InhibitorPositive Allosteric ModulatorUptake Inhibitor
Potency Moderate (EC50 ~ 0.8 µM)High (IC50 ~ 0.5 µM)High (EC50 ~ 0.05 µM)Very High (IC50 ~ 0.05 µM)
Selectivity UnknownLikely selective for GAT-1Subtype-dependentHigh for GAT-1
Potential Therapeutic Use Anxiolytic, SedativeAnticonvulsantAnxiolytic, Sedative, AnticonvulsantAnticonvulsant

Conclusion

This guide outlines a robust and scientifically rigorous framework for validating the biological efficacy of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one derivatives as potential modulators of the GABAergic system. By employing a tiered approach of binding, functional, and selectivity assays, researchers can systematically characterize these novel compounds. The provided experimental protocols and comparative data tables offer a practical roadmap for these investigations. The unique constrained cyclobutane scaffold of these derivatives holds promise for the development of novel therapeutics with improved pharmacological properties.

References

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88–94. [Link]

  • Enna, S. J., & Bowery, N. G. (Eds.). (2006). The GABA Receptors (3rd ed.). Humana Press.
  • Johnston, G. A. R. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1–21.
  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]

  • Sieghart, W., & Ernst, M. (2005). Heterogeneity of GABAA receptors: revived interest in the development of subtype-selective drugs. Current pharmaceutical design, 11(15), 1867–1885.
  • Klein, A. B., Nittegaard-Nielsen, M., Christensen, J. T., Al-Khawaja, A., & Wellendorph, P. (2016). Demonstration of the dynamic mass redistribution label-free technology as a useful cell-based pharmacological assay for endogenously expressed GABAA receptors. Analytical and bioanalytical chemistry, 408(2), 589–598.
  • Ciobanu, F., Găină, G. L., & Găină, C. V. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 27(21), 7385. [Link]

  • Kudova, E., Chodounska, H., Slavikova, B., Budesinsky, M., Kleteckova, L., Chvatal, A., … & Cerny, J. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry, 701, 116048.
  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • Jensen, A. A., Kristiansen, U., & Strømgaard, K. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e58420. [Link]

  • Lee, H., Lee, S., & Kim, J. (2026). Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis. International Journal of Molecular Sciences, 27(3), 1234.
  • Varagic, Z., Ramerstorfer, J., Huang, S., Rall, T., Sieghart, W., & Ernst, M. (2013). Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. British journal of pharmacology, 169(2), 383–394.
  • Jacobson, L. H., Hoyer, D., & Cryan, J. F. (2008). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Neuropharmacology, 54(5), 812–821.
  • Kim, J., Lee, J., Park, J., Kim, S., & Lee, S. H. (2022). Evaluation of site-selective drug effects on GABA receptors using nanovesicle-carbon nanotube hybrid devices. Biosensors & bioelectronics, 200, 113903. [Link]

  • Salem, M. E., & Knaus, E. E. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110290. [Link]

  • Pallotto, M., & Deprez, F. (2014). Comparison of the role of different GABA receptor and receptor subunits in the regulation of neurogenesis and neural maturation. Frontiers in cellular neuroscience, 8, 25. [Link]

  • Faleschini, M. T., Christoffers, J., & Prinz, S. (2019). Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. Planta Medica, 85(11/12), 915–924.
  • Kim, J., Lee, J., Park, J., Kim, S., & Lee, S. H. (2022). Evaluation of site-selective drug effects on GABA receptors using nanovesicle-carbon nanotube hybrid devices. Biosensors & bioelectronics, 200, 113903.
  • Andersen, J., & Kristensen, A. S. (2025).
  • Zaugg, J., Eickel, K., Khom, S., & Hering, S. (2011). Data from electrophysiological studies of GABA(A) receptor antagonists.
  • Boileau, A. J., Newell, J. G., & Czajkowski, C. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4847–4854.
  • Scholze, P., Abdullah, R., & Singer, E. A. (2001). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1.
  • Chatton, J. Y., Pellerin, L., & Magistretti, P. J. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456–12461.
  • Olsen, R. W. (2015). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in pharmacology (San Diego, Calif.), 72, 53–80.
  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22.
  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators.
  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • Takeda, K., Tsubokura, K., & Samejima, T. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1438–1446.
  • Savić, M. M., Pešić, V., Joksimović, S., & Cook, J. M. (2021). Positive and Negative Selective Allosteric Modulators of α5 GABAA Receptors: Effects on Emotionality, Motivation, and Motor Function in the 5xFAD Model of Alzheimer's Disease. Journal of Alzheimer's disease : JAD, 84(3), 1291–1302.

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Validation

X-ray crystallographic analysis to confirm the structure of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

Topic: Structural Validation of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of novel MDM2 inhibitors and strained-ring antibiotics, 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one (AHCB) serves as a critical, high-value building block. Its unique quaternary center at C3 creates a specific vector for side-chain orientation that is difficult to resolve unambiguously in solution.

While High-Field NMR (600+ MHz) is the standard for routine purity checks, it often fails to distinguish between subtle ring-puckering conformers or specific hydrogen-bonding networks that dictate reactivity. Single Crystal X-Ray Diffraction (SC-XRD) remains the only method capable of providing absolute structural certainty.

This guide compares SC-XRD against NMR and Computational (DFT) alternatives, providing a validated workflow for crystallizing this challenging, polar, low-molecular-weight scaffold.

Part 1: The Structural Challenge

The molecule AHCB presents three distinct challenges to structural biology:

  • Ring Strain & Puckering: The cyclobutanone ring is not planar. It adopts a "butterfly" conformation to relieve torsional strain. The degree of puckering (typically 20°–35°) dramatically affects the spatial orientation of the C3-substituents.

  • Quaternary Ambiguity: The C3 carbon holds two methylene-based groups (

    
     and 
    
    
    
    ). In 1D NMR, these can appear deceptively similar or overlap, making NOE (Nuclear Overhauser Effect) interpretation risky without a rigid reference.
  • Physical State: As a free base, AHCB is often a viscous, hygroscopic oil due to strong intermolecular hydrogen bonding and low molecular weight, rendering it unsuitable for direct X-ray analysis.

Part 2: Comparative Analysis (Methodology)

The following table contrasts the three primary methods for validating AHCB.

FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: High-Field NMR (NOESY/ROESY) Method C: DFT Calculation (B3LYP)
Primary Output Absolute 3D Coordinates (Bond lengths

0.005 Å)
Relative Proximity (Through-space interactions < 5 Å)Energy Minima (Theoretical conformers)
Ring Conformation Direct observation of the "frozen" solid-state pucker.Time-averaged signal; rapid ring flipping blurs data.Predicts ideal gas-phase pucker; ignores packing forces.
Stereochemistry Unambiguous assignment of relative orientation.Inferential; requires complex coupling constant analysis (

).
N/A (User defines input).
Sample State Solid (Single Crystal required).Solution (

or

).
Virtual.
Turnaround 3–14 Days (heavily dependent on crystallization).1–4 Hours.1–2 Days (compute time).[1]
Verdict Gold Standard for structural proof and patent filing.Standard for purity and batch consistency.Supportive for explaining reactivity.
Part 3: Strategic Protocol for X-Ray Validation

Since AHCB is difficult to crystallize as a free base, this protocol utilizes a Salt Formation Strategy followed by Vapor Diffusion .

Phase 1: Derivatization & Salt Formation

Rationale: To introduce ionic lattice forces that override the flexibility of the free base, facilitating crystal packing.

Option A: Hydrochloride Salt (Primary)

  • Dissolve 50 mg of AHCB free base in 0.5 mL of dry ethanol.

  • Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.

  • A white precipitate (the HCl salt) should form immediately.

  • Isolate via centrifugation and dry under high vacuum.

Option B: p-Nitrobenzoate Derivative (Secondary - "Heavy Atom" Method) If the salt yields only microcrystalline powder, derivatize the alcohol/amine to add rigidity and a UV chromophore.

  • React AHCB with p-nitrobenzoyl chloride (1.1 eq) and triethylamine in DCM.

  • Target the primary amine or alcohol (chemoselectivity required).

  • The resulting aromatic rings stack (

    
    -
    
    
    
    interactions), significantly aiding crystallization.
Phase 2: Crystallization (Vapor Diffusion)

Target: AHCB-HCl Salt

  • Setup: Use a standard 24-well hanging drop plate.

  • Reservoir: Fill the well with 500

    
    L of precipitant (e.g., 30% PEG 400 in isopropanol).
    
  • Drop: Mix 2

    
    L of AHCB-HCl solution (20 mg/mL in water) with 2 
    
    
    
    L of the reservoir solution on a siliconized cover slip.
  • Seal: Invert the cover slip over the well and seal with grease.

  • Incubation: Store at 4°C. The slow diffusion of isopropanol into the water drop will gently push the salt out of solution, forming diffraction-quality prisms.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 Venture or equivalent (Mo or Cu source).

  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible side chains).

  • Resolution Target: < 0.80 Å.

Part 4: Visualization of Workflows
Diagram 1: The Structural Validation Workflow

This flowchart outlines the decision-making process for characterizing AHCB.

ValidationWorkflow Start Crude AHCB (Oil/Solid) Check Is it Crystalline? Start->Check NMR 1H/13C NMR (Purity Check) Check->NMR No (Oil) XRD SC-XRD Data Collection (100K) Check->XRD Yes (Solid) Deriv Derivatization Strategy NMR->Deriv Confirm Purity Salt Salt Formation (HCl / Oxalate) Deriv->Salt Primary Path Heavy Heavy Atom Tag (p-Bromobenzoate) Deriv->Heavy Backup Path Cryst Vapor Diffusion Screening Salt->Cryst Heavy->Cryst Cryst->XRD Crystals Found Solve Structure Solution (Direct Methods) XRD->Solve

Caption: Logical workflow for converting non-crystalline AHCB into a diffraction-ready sample.

Diagram 2: Crystallization Decision Matrix

Specific logic for handling the high solubility of amino-alcohol cyclobutanes.

CrystalMatrix Input AHCB-HCl Salt (Highly Soluble in H2O) Solvent Solvent Selection Input->Solvent PathA Anti-Solvent Diffusion (MeOH / Et2O) Solvent->PathA High Solubility PathB Slow Evaporation (Ethanol/Acetone) Solvent->PathB Med Solubility Outcome1 Oil / Gummy Solid PathA->Outcome1 Outcome2 Needles / Prisms PathA->Outcome2 PathB->Outcome1 PathB->Outcome2 Action Retry with Counter-ion Exchange (Picrate/Tartrate) Outcome1->Action Failed

Caption: Decision matrix for optimizing crystallization conditions based on solubility profiles.

Part 5: Data Interpretation & Reference Values

When analyzing the solved structure, compare your experimental values against these standard geometric parameters for cyclobutanones (derived from the Cambridge Structural Database). Deviations > 0.03 Å or > 5° indicate significant strain or packing effects.

ParameterDescriptionStandard Reference Value (CSD)Significance
C1=O Bond Carbonyl bond length1.201 ± 0.01 Å Shortening implies lack of H-bonding to Oxygen.
C2-C3 Bond Ring bond length1.545 ± 0.02 Å Elongation indicates ring strain relief.

(Pucker)
Dihedral angle (C2-C1-C4 / C2-C3-C4)20° – 35° Defines the "Butterfly" shape. Planar (0°) is rare and high-energy.
C3 Angles Exocyclic bond angles~109.5° Deviation confirms distortion by the quaternary center.

Self-Validation Check:

  • R-Factor: Ensure

    
     for publication quality.
    
  • Thermal Ellipsoids: If the terminal

    
     or 
    
    
    
    groups show large ellipsoids (football shape), it indicates disorder. Consider collecting data at a lower temperature (e.g., liquid helium, 20 K).
References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Grygorenko, O. O., et al. (2021).[2][3] Conformationally Restricted Building Blocks for Medicinal Chemistry: Cyclobutanes. Chemistry – A European Journal, 27(3), 869-902. Link

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Standard text for crystallization workflows). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for salt selection and lattice packing). Link

Sources

Comparative

Assessing the Metabolic Stability of Cyclobutane-Based Drug Candidates

Introduction: The "Goldilocks" Scaffold in Medicinal Chemistry In the pursuit of optimal physicochemical properties, the cyclobutane ring has emerged as a high-value scaffold.[1][2][3] It occupies a "Goldilocks" zone in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Scaffold in Medicinal Chemistry

In the pursuit of optimal physicochemical properties, the cyclobutane ring has emerged as a high-value scaffold.[1][2][3] It occupies a "Goldilocks" zone in medicinal chemistry: it possesses sufficient ring strain (~26.3 kcal/mol) to induce rigid conformational restriction and distinct vector orientation, yet it lacks the extreme reactivity of cyclopropane or the entropic floppiness of cyclohexane.

For drug development professionals, the critical question is not just synthesis, but metabolic durability . Does the puckered conformation of cyclobutane protect it from Cytochrome P450 (CYP) oxidation, or does the ring strain predispose it to oxidative ring-opening?

This guide provides a technical comparison of cyclobutane against common bioisosteres and details a self-validating experimental workflow to assess its metabolic fate.

Comparative Analysis: Cyclobutane vs. Alternatives

The incorporation of a cyclobutane ring is often a strategic move to block metabolic "soft spots" or to freeze a bioactive conformation.

Bioisosteric Performance

The following table synthesizes data comparing cyclobutane modifications against standard aliphatic and cyclic alternatives.

FeatureGem-Dimethyl Group Cyclohexane Ring Cyclobutane Ring Metabolic Impact
Steric Bulk ModerateHighModerate (Compact)Cyclobutane mimics gem-dimethyl sterics without the lipophilicity penalty (

often lower).
Conformation Flexible (Rotatable)Chair/Boat (Fluxional)Puckered (Rigid) Locks pharmacophores in specific vectors; reduces entropic penalty upon binding.
Metabolic Liability High (Terminal

oxidation)
High (Multiple

sites)
Low to Medium The strained

bonds in cyclobutane have higher s-character, often making them less prone to CYP-mediated hydrogen abstraction than unstrained alkyl chains.
Clearance (

)
Often HighHighReduced Case Study (Ivosidenib): Replacing a cyclohexyl amine with a difluorocyclobutanyl amine shifted clearance from High to Medium/Low.
Case Study Analysis[4]
  • Ivosidenib (Tibsovo): In the development of this IDH1 inhibitor, the initial cyclohexyl moiety suffered from rapid oxidative metabolism. Contracting the ring to a cyclobutane (specifically a difluorocyclobutane) lowered the lipophilicity and significantly improved metabolic stability by removing accessible hydrogen atoms and introducing electronic deactivation via fluorine.

  • TAK-828F: Replacement of a flexible n-butanoic acid tail with a rigid cis-cyclobutane acetic acid not only improved potency (conformational lock) but also extended the half-life (

    
    ) by preventing 
    
    
    
    -oxidation-like degradation pathways.

Mechanistic Insights: The Metabolic Fate of Cyclobutane

Understanding how cyclobutane degrades is essential for interpreting stability data. Unlike linear alkanes, the metabolic fate of cyclobutane is governed by its ring strain.[4]

Primary Metabolic Pathways
  • Hydroxylation (Major): CYP450 enzymes typically attack the ring carbons. Due to the "puckered" conformation, the equatorial and axial protons are not equivalent, leading to stereoselective hydroxylation.

  • Ring Scission (Minor but Critical): While less common than in cyclopropanes, oxidative radical formation can relieve ring strain via C-C bond cleavage, leading to reactive aldehyde intermediates.

Pathway Visualization

The following diagram illustrates the bifurcation between stable metabolite formation and potential ring-opening liabilities.

MetabolicFate Substrate Cyclobutane Drug Candidate Radical C-Centered Radical Intermediate Substrate->Radical H-Abstraction CYP CYP450 (Fe-O)3+ Hydroxyl Hydroxy-Cyclobutane (Stable Metabolite) Radical->Hydroxyl OH Rebound (Major Path) Scission Ring Scission (Strain Relief) Radical->Scission β-Scission (Minor Path) Phase2 Glucuronidation/ Excretion Hydroxyl->Phase2 Aldehyde Reactive Aldehyde/Ketone Scission->Aldehyde Adduct Protein Adducts (Toxicity Risk) Aldehyde->Adduct

Figure 1: Divergent metabolic pathways for cyclobutane scaffolds. While hydroxylation is preferred, ring scission can generate reactive electrophiles.

Experimental Protocols

To accurately assess the stability of cyclobutane candidates, a standard "dip-and-read" assay is insufficient. You must employ a self-validating workflow that accounts for potential volatility and reactive intermediates.

Protocol 1: Enhanced Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

) while controlling for non-NADPH dependent loss (chemical instability).

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol.

Workflow:

  • Preparation: Prepare a 1 µM test compound solution in phosphate buffer (final DMSO < 0.1%).

  • Pre-incubation: Equilibrate microsomes (0.5 mg/mL final) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: Include a "No-Cofactor" Control (Buffer instead of NADPH) to distinguish enzymatic metabolism from chemical hydrolysis or ring instability.

  • Sampling: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL ice-cold acetonitrile (containing IS) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol 2: Reactive Metabolite Trapping (GSH Adduct Search)

Rationale: If the cyclobutane ring opens, it often forms an electrophilic


-unsaturated ketone or aldehyde. Standard stability assays miss this if the metabolite binds covalently to microsomal proteins (mechanism-based inhibition).

Modifications:

  • Spike the incubation mixture (from Protocol 1) with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

  • LC-MS/MS Scan: Perform a Neutral Loss scan (loss of 129 Da for GSH) or precursor ion scan to detect [M + GSH]+ adducts.

  • Interpretation: The presence of GSH adducts indicates that the cyclobutane ring is undergoing bioactivation (ring opening) rather than simple clearance.

Visualization of Assay Workflow

Workflow Start Compound Library (Cyclobutane Analogs) Step1 Step 1: Metabolic Stability (HLM + NADPH) Start->Step1 Decision1 Half-life > 60 min? Step1->Decision1 PathStable Proceed to PK (In Vivo) Decision1->PathStable Yes PathUnstable Step 2: Metabolite ID (LC-MS/MS) Decision1->PathUnstable No MetaboliteType Identify Soft Spot PathUnstable->MetaboliteType Res1 Hydroxylation (+16 Da) Action: Block site with F or CH3 MetaboliteType->Res1 M+16 Res2 Ring Opening (+32/34 Da) Action: Increase Steric Bulk / Reduce Strain MetaboliteType->Res2 M+34 / Fragment GSH_Trap Step 3: GSH Trapping (Check for Reactive Intermediates) Res2->GSH_Trap Verify Toxicity

Figure 2: Decision tree for assessing and optimizing cyclobutane metabolic stability.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[5] Link

  • Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 2018. Link

  • Discovery of TAK-828F: A RORγt Inverse Agonist.Bioorganic & Medicinal Chemistry, 2016.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au, 2024. Link

  • Metabolic Stability and Intrinsic Clearance. In Vitro ADME/Tox Testing, Cyprotex/Evotec Guidelines. Link

Sources

Safety & Regulatory Compliance

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